5-Benzyl-2-chloropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-2-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSNZWOWXYUDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Benzyl-2-chloropyridine physical and chemical properties
An In-depth Technical Guide to 5-Benzyl-2-chloropyridine: Properties, Reactivity, and Applications
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound is a heterocyclic building block that holds significant potential due to the unique electronic and steric properties conferred by its dual functionalities: a reactive chloropyridine core and a versatile benzyl substituent. This guide provides a detailed examination of its physical and chemical properties, predicted analytical characteristics, reactivity, and applications, offering field-proven insights for its strategic use in synthesis and drug discovery.
Molecular and Physicochemical Properties
This compound is a solid at room temperature, classified as a combustible solid for storage purposes.[1][2] While specific experimental data for properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature, which is common for specialized reagents, its core characteristics can be summarized.[1][3]
Table 1: Core Physical and Chemical Identifiers for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀ClN | [1] |
| Molecular Weight | 203.67 g/mol | [1] |
| CAS Number | 149879-32-3 | [3] |
| Appearance | Solid | [1] |
| InChI Key | SFSNZWOWXYUDIO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | [2] |
| Predicted XlogP | 3.7 | [2] |
Predicted Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon (¹³C) NMR spectra are dictated by the two main structural motifs: the benzyl group and the 2-chloro-5-substituted pyridine ring.
-
¹H NMR: The spectrum is expected to show distinct regions. The five protons of the phenyl ring will appear in the aromatic region, typically between δ 7.20-7.40 ppm . The precise splitting pattern may be complex due to overlapping signals. The benzylic methylene protons (-CH₂-) are anticipated to produce a singlet at approximately δ 4.10-4.20 ppm , a prediction supported by data from 2-benzylpyridine (δ 4.16 ppm) and 2-(4-chlorobenzyl)pyridine (δ 4.09 ppm).[4][5] The three protons on the pyridine ring will be deshielded and appear further downfield. Based on substituted pyridine analogs, the H6 proton (adjacent to nitrogen) is expected to be a doublet around δ 8.3-8.5 ppm , the H4 proton a doublet of doublets around δ 7.5-7.7 ppm , and the H3 proton a doublet around δ 7.2-7.4 ppm .[6]
-
¹³C NMR: The spectrum will show 10 unique carbon signals (as two pairs of phenyl carbons are equivalent). The benzylic -CH₂- carbon is expected around δ 40-45 ppm . The phenyl carbons will resonate in the δ 126-140 ppm range. The pyridine carbons are more complex due to the effects of the nitrogen and chlorine atoms. The C2 carbon, bonded to chlorine, will be significantly downfield, likely in the δ 150-155 ppm range. The other pyridine carbons (C3, C4, C5, C6) will appear between δ 120-150 ppm .
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Predicted values are based on analogous structures and general NMR principles.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl C-H (5H) | 7.20 - 7.40 (m) | 126.0 - 129.5 |
| Phenyl C (quat.) | - | ~138 |
| Benzylic -CH₂- | ~4.15 (s) | ~42 |
| Pyridine C3-H | ~7.3 (d) | ~124 |
| Pyridine C4-H | ~7.6 (dd) | ~139 |
| Pyridine C5-C (quat.) | - | ~135 |
| Pyridine C6-H | ~8.4 (d) | ~150 |
| Pyridine C2-Cl (quat.) | - | ~152 |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For this compound, the following absorption bands are anticipated:
-
Aromatic C-H Stretch: A series of sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Peaks corresponding to the methylene (-CH₂-) group, expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region, characteristic of both the phenyl and pyridine rings.
-
C-N Stretch: A band in the 1300-1350 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the lower frequency region, typically between 700-800 cm⁻¹.[7]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: one at m/z 203 and a smaller one at m/z 205 (the M+2 peak), with a relative intensity of approximately one-third.[8]
The most prominent fragment is anticipated to be from the loss of the benzyl radical, but more significantly, the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is a classic fragmentation pattern for benzyl-containing compounds.[9] Another likely fragmentation involves the loss of a chlorine atom, leading to a fragment at m/z 168.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by several key features: the electron-deficient pyridine ring, the labile chlorine atom at the C2 position, the nucleophilic pyridine nitrogen, and the benzylic C-H bonds.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This is the most important reaction pathway for this class of compounds, enabling the introduction of a wide array of functional groups. The electron-withdrawing nature of the ring nitrogen facilitates the attack at this position. Common nucleophiles include amines, alcohols, and thiols. This reactivity is the foundation for using 2-chloropyridines as scaffolds in medicinal chemistry.[10]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond is an excellent handle for modern cross-coupling reactions, allowing for the formation of C-C and C-N bonds with high precision. This versatility is crucial for building molecular complexity in drug discovery programs.[11]
-
Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.
-
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, creating substituted aminopyridines.
-
Stille Coupling: Reaction with organostannanes to create a C-C bond.
-
Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[11]
Caption: Key reaction pathways for this compound.
N-Alkylation
The lone pair of electrons on the pyridine nitrogen atom is nucleophilic and can react with alkylating agents, such as methyl iodide or benzyl bromide, to form quaternary pyridinium salts.[7] This reaction modifies the electronic properties and solubility of the molecule.
Representative Synthetic Protocol
A plausible and efficient synthesis of this compound can be envisioned through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and typically proceeds in good yields.
Reaction: Coupling of 2-chloro-5-bromopyridine with benzylboronic acid pinacol ester.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-bromopyridine (1.0 equiv.), benzylboronic acid pinacol ester (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).
-
Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃, 3.0 equiv.), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via cannula or syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Applications in Research and Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Both the chloropyridine and benzyl motifs are privileged structures in medicinal chemistry.
-
Scaffold for Drug Candidates: The 2-chloropyridine core is present in numerous FDA-approved drugs.[12] The chlorine atom serves as a synthetic handle to introduce various pharmacophores via the coupling and substitution reactions described above.
-
Modulation of Physicochemical Properties: The benzyl group is often used to enhance lipophilicity, which can improve a compound's ability to cross cell membranes and increase its bioavailability.[7] Furthermore, the N-benzyl piperidine motif, a related structure, is frequently used to fine-tune efficacy and ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.[13]
-
Structure-Activity Relationship (SAR) Studies: By serving as a common starting material, this compound allows for the systematic modification of the pyridine ring at the C2 position. This enables chemists to rapidly generate a library of analogs to probe the SAR of a lead compound, a critical process in optimizing a drug's potency and selectivity.[14]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on data for related compounds like 2-chloropyridine and 2-benzylpyridine, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][15] It is classified as a combustible solid.[1]
-
Toxicity: While specific toxicity data for this compound is not available, related compounds are harmful if swallowed, and can cause skin and eye irritation.[17] Assume the compound is hazardous and handle accordingly.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C12H10ClN) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 149879-32-3 [chemicalbook.com]
- 4. 2-(4-Chlorobenzyl)pyridine(4350-41-8) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Benzylpyridine(101-82-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl chloride [webbook.nist.gov]
- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 11. Buy 5-(Benzylthio)-2-chloropyridine | 71554-63-7 [smolecule.com]
- 12. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]
- 13. 13760-92-4 CAS MSDS (1-benzyl-2-chloropyridinium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 2-Chloropyridine(109-09-1) IR Spectrum [m.chemicalbook.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. spectrabase.com [spectrabase.com]
- 17. 2-Benzyl-5-chloropyridine | CAS#:1874155-32-4 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the Synthesis of 5-Benzyl-2-chloropyridine
Introduction: The Strategic Importance of 5-Benzyl-2-chloropyridine in Medicinal Chemistry and Materials Science
This compound is a key heterocyclic building block, the utility of which is increasingly recognized in the fields of drug discovery and materials science. Its unique structural motif, featuring a benzyl group appended to a chloropyridine core, provides a versatile scaffold for the synthesis of a diverse array of more complex molecules. The chlorine atom at the 2-position serves as a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions, while the benzyl group at the 5-position can be further functionalized or can play a crucial role in modulating the steric and electronic properties of the final compound. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable intermediate, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the different approaches.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals several key bond disconnections that inform the most viable synthetic strategies. The primary disconnection is the C5-benzyl bond, suggesting a cross-coupling approach. Alternatively, the benzyl group can be constructed from a pre-functionalized pyridine ring.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of Key Pyridine Precursors
The successful synthesis of this compound is critically dependent on the efficient preparation of appropriately functionalized 2-chloropyridine starting materials. The two most common and versatile precursors are 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine.
Synthesis of 2-Chloro-5-methylpyridine
The most prevalent industrial route to 2-chloro-5-methylpyridine begins with the readily available and inexpensive 3-picoline (3-methylpyridine). This multi-step process involves oxidation to the N-oxide, followed by chlorination.
Reaction Pathway:
3-Picoline → 3-Picoline N-oxide → 2-Chloro-5-methylpyridine
A key advantage of this method is the regioselective chlorination at the 2-position of the pyridine ring, directed by the N-oxide functionality.
Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine from 3-Picoline
Step 1: Oxidation of 3-Picoline to 3-Picoline N-oxide
-
To a stirred solution of 3-picoline in a suitable solvent such as acetic acid, add a slight excess of an oxidizing agent (e.g., hydrogen peroxide or a peroxy acid) at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until complete consumption of the starting material.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by distillation or crystallization to yield 3-picoline N-oxide.
Step 2: Chlorination of 3-Picoline N-oxide
-
In a flask equipped with a reflux condenser and a dropping funnel, place 3-picoline N-oxide.
-
Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), while maintaining the reaction temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and carefully quench with water or ice.
-
Basify the mixture and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by vacuum distillation to obtain 2-chloro-5-methylpyridine.[1][2][3]
Synthesis of 2-Chloro-5-(chloromethyl)pyridine
This precursor can be synthesized from 2-chloro-5-methylpyridine via a free-radical chlorination of the methyl group.
Reaction Pathway:
2-Chloro-5-methylpyridine → 2-Chloro-5-(chloromethyl)pyridine
Experimental Protocol: Free-Radical Chlorination of 2-Chloro-5-methylpyridine
-
Dissolve 2-chloro-5-methylpyridine in a suitable inert solvent, such as carbon tetrachloride or chlorobenzene.
-
Add a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the solution to reflux and bubble chlorine gas through the mixture, or alternatively, use N-chlorosuccinimide (NCS) as the chlorine source.
-
Illuminate the reaction mixture with a UV lamp to facilitate the radical chain reaction.
-
Monitor the reaction progress by GC-MS to maximize the formation of the monochlorinated product and minimize dichlorination.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-chloro-5-(chloromethyl)pyridine.[4][5][6][7]
Part 2: Palladium- and Nickel-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for the formation of the C-C bond between the pyridine ring and the benzyl group. The three most prominent methods are the Suzuki-Miyaura, Kumada, and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide. For the synthesis of this compound, two main strategies can be employed:
-
Strategy A: Coupling of a 2-chloro-5-halopyridine with benzylboronic acid or its esters.
-
Strategy B: Coupling of a 2-chloropyridine-5-boronic acid with a benzyl halide.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dichloropyridine with Benzylboronic Acid
-
To a reaction vessel, add 2,5-dichloropyridine (1.0 equiv), benzylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[8][9][10]
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | These catalysts are known to be effective for a wide range of Suzuki couplings. The choice of ligand can be crucial for optimizing the reaction with heteroaryl chlorides.[11][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | The aqueous-organic solvent system is typical for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[13][14] This method is particularly attractive due to the commercial availability and relatively low cost of Grignard reagents.
Catalytic Cycle of Kumada Coupling
Caption: Simplified catalytic cycle of the Nickel-catalyzed Kumada reaction.
Experimental Protocol: Kumada Coupling of 2,5-Dichloropyridine with Benzylmagnesium Chloride
-
In a flame-dried, two-necked flask under an inert atmosphere, add a nickel catalyst (e.g., NiCl₂(dppp) or NiCl₂(dppe), 1-5 mol%).
-
Dissolve the catalyst in a dry, ethereal solvent such as THF or diethyl ether.
-
Add a solution of 2,5-dichloropyridine (1.0 equiv) in the same solvent.
-
Cool the mixture to 0 °C or room temperature and slowly add a solution of benzylmagnesium chloride (1.1-1.5 equiv) in THF or diethyl ether.
-
Allow the reaction to stir at room temperature or with gentle heating until completion.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase, concentrate it, and purify the residue by column chromatography or distillation to obtain this compound.[15]
| Parameter | Recommended Conditions | Rationale |
| Catalyst | NiCl₂(dppp), NiCl₂(dppe), Pd(PPh₃)₄ | Nickel catalysts are often preferred for Kumada couplings due to their lower cost and high reactivity, especially with less reactive chlorides.[13][14] |
| Solvent | THF, Diethyl ether | Anhydrous ethereal solvents are essential for the stability of the Grignard reagent. |
| Temperature | 0 °C to reflux | The reaction temperature depends on the reactivity of the substrates and the catalyst used. |
| Grignard Reagent | Benzylmagnesium chloride or bromide | These are commercially available or can be readily prepared from the corresponding benzyl halide and magnesium turnings. |
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst.[16] Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, offering a key advantage in the synthesis of complex molecules.
Experimental Protocol: Negishi Coupling of 2,5-Dichloropyridine with Benzylzinc Chloride
-
Prepare the benzylzinc chloride reagent in situ by reacting benzyl chloride with activated zinc dust in THF. The presence of LiCl can facilitate the zinc insertion.[17]
-
In a separate, inert-atmosphere flask, dissolve 2,5-dichloropyridine (1.0 equiv) and a palladium catalyst (e.g., Pd(dba)₂ with a phosphine ligand like SPhos or XPhos, 1-5 mol%) in THF.
-
Transfer the freshly prepared benzylzinc chloride solution to the solution of the pyridine derivative and catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final product by column chromatography.[18][19][20][21]
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(dba)₂ with phosphine ligands (e.g., SPhos, XPhos) | Modern phosphine ligands have been developed to enhance the efficiency of Negishi couplings with challenging substrates like heteroaryl chlorides. |
| Organozinc Reagent | Benzylzinc chloride or bromide | Can be prepared in situ, offering operational simplicity. They exhibit good functional group tolerance.[17] |
| Solvent | THF | A common solvent for both the preparation of the organozinc reagent and the cross-coupling reaction. |
| Temperature | Room temperature to 60 °C | Negishi couplings often proceed under milder conditions compared to Suzuki and Kumada reactions. |
Part 3: Alternative Synthetic Approaches
While cross-coupling reactions are the most direct and widely used methods, other strategies can also be employed for the synthesis of this compound.
Grignard Reaction with 2-Chloro-5-(chloromethyl)pyridine
This approach involves the reaction of a suitable Grignard reagent with the electrophilic chloromethyl group of 2-chloro-5-(chloromethyl)pyridine.
Experimental Protocol:
-
Prepare a Grignard reagent, such as phenylmagnesium bromide, from bromobenzene and magnesium turnings in dry THF.
-
In a separate flask under an inert atmosphere, dissolve 2-chloro-5-(chloromethyl)pyridine in dry THF.
-
Slowly add the Grignard reagent to the solution of the pyridine derivative at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.
-
Purify the product by column chromatography.
Conclusion: A Versatile Intermediate within Reach
The synthesis of this compound is achievable through several robust and well-established synthetic methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required for more complex derivatives.
For general laboratory-scale synthesis, the palladium-catalyzed Suzuki-Miyaura and Negishi couplings offer excellent reliability and functional group compatibility. The Kumada coupling, particularly with nickel catalysis, presents a cost-effective alternative, especially for larger-scale preparations. The functional group interconversion approach via a Grignard reaction with 2-chloro-5-(chloromethyl)pyridine provides a straightforward, albeit potentially lower-yielding, alternative.
This guide has provided a comprehensive overview of the key synthetic strategies, complete with detailed experimental considerations and a comparative analysis of the different approaches. Armed with this knowledge, researchers and drug development professionals can confidently select and execute the most appropriate synthetic route to access this valuable and versatile chemical intermediate.
References
- 1. US5304651A - Process for the preparation of 5-substituted 2-chloropyridines - Google Patents [patents.google.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 4. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. Kumada coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. A study of Negishi cross-coupling reactions with benzylzinc halides to prepare original 3-ethoxypyrazoles - Research - Institut Pasteur [research.pasteur.fr]
- 18. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. benchchem.com [benchchem.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Multi-Technique Approach to the Definitive Structural Elucidation of 5-benzyl-2-chloropyridine
Abstract
In the landscape of pharmaceutical and agrochemical research, the precise characterization of heterocyclic compounds is a cornerstone of successful development. Pyridine derivatives, in particular, represent a class of molecules with immense chemical and biological significance.[1] This technical guide provides an in-depth, multi-faceted strategy for the structural elucidation of 5-benzyl-2-chloropyridine, a key intermediate in various synthetic pathways. Moving beyond a simple recitation of methods, this paper details the causality behind the selection of a synergistic suite of analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will explore not only the "how" but the "why," offering field-proven insights into data interpretation and demonstrating how these techniques converge to provide an unassailable structural confirmation, ensuring the scientific integrity required for advanced drug development and research.
The Rationale: Why a Multi-Pronged Approach?
The unambiguous determination of a molecule's structure is non-negotiable. An error in structural assignment can invalidate entire research programs and compromise safety and efficacy in drug development. While a single technique can provide clues, it rarely offers the complete picture. For a molecule like this compound (C₁₂H₁₀ClN), a composite of aromatic and heterocyclic systems, a consolidated analytical strategy is imperative.
-
Mass Spectrometry (MS) provides the foundational data: the molecular weight and elemental formula. Its fragmentation patterns offer the first clues to the molecule's constituent parts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the architectural blueprint, mapping the precise connectivity of every atom in the carbon-hydrogen framework.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy acts as a functional group validator, confirming the presence of key vibrational modes consistent with the proposed structure.
This guide will treat each technique as a self-validating system, where the data from one method must logically correlate with and be supported by the others.
Foundational Analysis: Mass Spectrometry
The first step in characterizing any new chemical entity is to ask: "How much does it weigh?" Mass spectrometry answers this question, providing the molecular weight and, with high-resolution instruments, the exact elemental composition.
Causality of Technique Selection
We employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (such as a Time-of-Flight, TOF, or Orbitrap) for this analysis. ESI is a soft ionization technique, which is crucial as it minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.[2][3] High-resolution measurement is critical for confirming the elemental formula against other possibilities with the same nominal mass.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ adduct.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ peak and subject it to Collision-Induced Dissociation (CID) with argon gas to induce fragmentation. This provides structural insights.[4]
Data Interpretation and Expected Results
The molecular formula for this compound is C₁₂H₁₀ClN, with a monoisotopic mass of 203.0502 Da.[5]
-
Molecular Ion Peak: The primary observation will be the [M+H]⁺ ion at m/z 204.0575. A crucial validation point is the presence of the A+2 isotopic peak at m/z 206.0545, with an intensity approximately one-third of the [M+H]⁺ peak. This distinctive 3:1 ratio is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl).
-
Fragmentation Pattern: The MS/MS spectrum is expected to reveal key structural fragments. The weakest bond, the C-C linkage between the benzyl CH₂ and the pyridine ring, is expected to cleave. This primary fragmentation pathway results in the formation of a benzyl cation (or its more stable tropylium ion isomer) and a neutral chloropyridine radical, or vice versa.[2][6]
| Predicted m/z | Fragment Ion | Interpretation |
| 204.0575 / 206.0545 | [C₁₂H₁₁ClN]⁺ | Protonated molecular ion ([M+H]⁺) with characteristic chlorine isotope pattern. |
| 168.0626 | [C₁₂H₁₀N]⁺ | Loss of HCl from the molecular ion, a common fragmentation for chloro-aromatics. |
| 113.0032 | [C₅H₄ClN] | 2-chloro-5-methylpyridine radical cation fragment (less likely). |
| 91.0548 | [C₇H₇]⁺ | Benzyl or tropylium cation, resulting from cleavage of the benzyl-pyridine bond. This is often the base peak. |
The Architectural Blueprint: NMR Spectroscopy
NMR is the most powerful and definitive technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Causality of Technique Selection
A suite of NMR experiments is required for an unambiguous assignment.
-
¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Identifies all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for definitive proof. COSY establishes ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations that piece the molecular puzzle together.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A distortionless enhancement by polarization transfer (DEPT-135) experiment is also run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
2D NMR Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using default parameter sets, optimizing as needed.
Data Interpretation and Predicted Spectra
The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals.
| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton at Position) |
| Benzyl-CH₂ | ~4.0, s | ~38.5 | C1', C5, C4, C6 |
| H3 | ~7.25, d, J ≈ 8.0 | ~123.0 | C2, C5 |
| H4 | ~7.55, dd, J ≈ 8.0, 2.4 | ~139.0 | C2, C6, C5, Benzyl-CH₂ |
| H6 | ~8.30, d, J ≈ 2.4 | ~150.0 | C2, C4, C5, Benzyl-CH₂ |
| C2 | - | ~151.0 | H3, H4 |
| C5 | - | ~135.0 | H3, H4, H6, Benzyl-CH₂ |
| Phenyl C1' | - | ~139.5 | Benzyl-CH₂, H2'/H6' |
| Phenyl H2'/H6' | ~7.2-7.4, m | ~129.0 | C4', C1', Benzyl-CH₂ |
| Phenyl H3'/H5' | ~7.2-7.4, m | ~128.5 | C1' |
| Phenyl H4' | ~7.2-7.4, m | ~126.5 | C2'/H6' |
Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.[7][8][9][10][11]
The crucial evidence confirming the structure lies in the HMBC spectrum. The observation of 3-bond correlations from the benzylic methylene protons (~4.0 ppm) to the pyridine carbons C4 and C6, and a 2-bond correlation to C5, provides irrefutable proof that the benzyl group is attached at the C5 position.
Visualization: NMR Elucidation Workflow
Caption: Integrated workflow for NMR-based structural elucidation.
Functional Group Validation: FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups by measuring their characteristic molecular vibrations.[1]
Causality of Technique Selection
For this compound, FT-IR serves as a quality control checkpoint. It quickly verifies the presence of aromatic rings, the aliphatic linker, and the carbon-chlorine bond, while confirming the absence of precursor functional groups (e.g., -OH or C=O) that would indicate an incomplete reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted.
Data Interpretation and Expected Vibrational Modes
The FT-IR spectrum provides a characteristic fingerprint of the molecule.[12][13][14]
| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |
| 3100 - 3000 | C-H Stretch (Aromatic) | Confirms the presence of the pyridine and phenyl rings. |
| 2960 - 2850 | C-H Stretch (Aliphatic) | Confirms the presence of the benzylic CH₂ group. |
| 1600 - 1450 | C=C and C=N Stretch | Characteristic skeletal vibrations of the aromatic and heteroaromatic rings.[13] |
| 850 - 750 | C-H Bend (Aromatic Out-of-Plane) | Substitution pattern on the rings can be inferred from these bands. |
| 800 - 600 | C-Cl Stretch | Confirms the presence of the chlorine substituent. |
The Convergence of Evidence: A Unified Conclusion
Caption: Convergent workflow for definitive structural confirmation.
The mass spectrum confirms the correct molecular weight and elemental composition, including the presence of a single chlorine atom. The FT-IR spectrum validates the expected functional groups. Finally, the complete suite of NMR experiments provides the definitive and irrefutable map of atomic connectivity, proving the this compound regioisomer. Each piece of data cross-validates the others, culminating in the highest degree of scientific certainty required for progression in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - this compound (C12H10ClN) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 8. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. cet-science.com [cet-science.com]
Navigating the Solubility Landscape of 5-Benzyl-2-Chloropyridine: A Technical Guide for Drug Development Professionals
Abstract
In the realm of pharmaceutical sciences, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. This technical guide provides an in-depth exploration of the solubility of 5-benzyl-2-chloropyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this guide emphasizes the foundational principles governing its solubility in common organic solvents and furnishes detailed, field-proven experimental protocols for its determination. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge and methodologies to confidently assess the solubility of this compound and analogous compounds, thereby facilitating informed decisions in process development, formulation, and purification.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with solubility often acting as a critical determinant of success. Poor aqueous solubility can lead to low bioavailability, hindering a drug's efficacy. Conversely, understanding a compound's solubility in organic solvents is paramount for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high reaction yields and effective purification through techniques like crystallization.
-
Formulation: The choice of solvents or co-solvents directly impacts the design of dosage forms, such as oral solutions, injectables, and topical preparations.
-
Analytical Method Development: Solubility data is essential for developing robust analytical methods, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This compound, with its distinct chemical architecture, presents a unique solubility profile that warrants careful consideration. This guide will first delve into the theoretical aspects of its solubility based on its molecular structure and then provide practical, step-by-step methodologies for its empirical determination.
Physicochemical Properties and Predicted Solubility of this compound
To anticipate the solubility of this compound, it is essential to examine its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClN | |
| Molecular Weight | 203.67 g/mol | |
| Appearance | Solid |
The structure of this compound features a pyridine ring, a benzyl group, and a chlorine atom. The pyridine ring, with its nitrogen atom, introduces a degree of polarity and the potential for hydrogen bonding. However, the bulky, nonpolar benzyl group and the hydrophobic chlorine atom are expected to significantly influence its solubility, likely favoring organic solvents over aqueous media. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in solvents with similar polarity.[1]
Expected Solubility Trends:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the large nonpolar benzyl group suggests that this compound will have some solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are likely to be effective at dissolving this compound due to a combination of dipole-dipole interactions and their ability to solvate the aromatic rings.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to engage in hydrogen bonding with the nitrogen atom of the pyridine ring may enhance solubility.
-
Aqueous Solutions: Due to the significant hydrophobic character of the molecule, the solubility of this compound in water is expected to be low.
Experimental Determination of Solubility: Protocols and Methodologies
Given the absence of readily available quantitative data, the empirical determination of solubility is a critical step. The following sections provide detailed protocols for two widely accepted methods: the Isothermal Equilibrium Method and the Solvent Addition (Clear Point) Method.
Isothermal Equilibrium (Shake-Flask) Method
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2] It involves saturating a solvent with the solute at a constant temperature and then quantifying the amount of dissolved solute.
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the chosen organic solvent in a sealed vial or flask.[3][4] The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][3][4]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid phase by filtration (using a syringe filter compatible with the solvent) or centrifugation.[3][4]
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC-UV or LC-MS/MS.[3][4]
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
Self-Validating System:
-
Consistency: Perform the experiment in triplicate to ensure the reproducibility of the results.[3]
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should remain constant once equilibrium is achieved.
Caption: Workflow for the Isothermal Equilibrium Solubility Method.
Solvent Addition (Clear Point) Method
This method is a faster alternative to the equilibrium method and is particularly useful for screening multiple solvents.[5][6] It involves adding a solvent to a known amount of solute until complete dissolution is observed.
Protocol:
-
Preparation: Accurately weigh a known amount of this compound into a clear vial.
-
Solvent Addition: At a constant temperature, add the chosen solvent dropwise or in small, known increments to the vial while continuously stirring or agitating.[5]
-
Clear Point Determination: The "clear point" is reached when the last solid particle of this compound dissolves, resulting in a completely clear solution.[5][6]
-
Calculation: Record the total volume of solvent added to reach the clear point. The solubility is calculated as follows:
Solubility (mg/mL) = (Mass of this compound (mg)) / (Total volume of solvent added (mL))
Self-Validating System:
-
Rate of Addition: The rate of solvent addition can affect the results. It is advisable to perform the experiment at different addition rates to ensure the determined solubility is independent of this parameter.[5][6]
-
Visual Confirmation: The clear point should be observed carefully. Using a light source against a dark background can aid in visualizing the complete dissolution of the solid.
Caption: Workflow for the Solvent Addition (Clear Point) Method.
Data Presentation and Interpretation
The solubility data obtained from the experiments should be compiled into a clear and concise table for easy comparison.
Example Solubility Data Table:
| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Method Used |
| Hexane | Nonpolar | Experimental Value | Isothermal Equilibrium |
| Toluene | Nonpolar | Experimental Value | Isothermal Equilibrium |
| Dichloromethane | Polar Aprotic | Experimental Value | Isothermal Equilibrium |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Isothermal Equilibrium |
| Acetone | Polar Aprotic | Experimental Value | Isothermal Equilibrium |
| Methanol | Polar Protic | Experimental Value | Isothermal Equilibrium |
| Ethanol | Polar Protic | Experimental Value | Isothermal Equilibrium |
Interpreting the Results:
The experimentally determined solubility values should be analyzed in the context of the solvent's properties and the solute's structure. For instance, higher solubility in polar aprotic solvents compared to nonpolar solvents would confirm the influence of the polar pyridine ring. Conversely, significant solubility in nonpolar solvents would highlight the dominant role of the benzyl group.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While a theoretical assessment based on its physicochemical properties offers valuable initial insights, empirical determination through robust methodologies such as the Isothermal Equilibrium and Solvent Addition methods is indispensable for obtaining accurate and reliable data.
The protocols and workflows presented herein are designed to be self-validating, ensuring the scientific integrity of the results. By systematically applying these methods, researchers and drug development professionals can generate the critical solubility data needed to guide key decisions in synthesis, purification, formulation, and analytical development. Further studies could explore the temperature dependence of solubility and the impact of pH on the solubility of this compound in aqueous-organic co-solvent systems.
References
stability and storage conditions for 5-benzyl-2-chloropyridine
An In-depth Technical Guide Topic: Stability and Storage Conditions for 5-benzyl-2-chloropyridine Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a substituted pyridine derivative of significant interest as a building block in medicinal chemistry and materials science. The integrity and purity of such intermediates are paramount for the synthesis of target molecules, ensuring reproducibility in research and manufacturing. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the chemical stability of this compound. We will delve into its inherent physicochemical properties, explore its susceptibility to various degradation pathways—including hydrolysis, oxidation, and photolysis—and establish a set of best practices for its optimal storage and handling. Furthermore, this document outlines detailed protocols for assessing the compound's stability through forced degradation studies and the development of a stability-indicating analytical method, providing a robust framework for researchers to ensure the long-term viability of this critical reagent.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior and designing appropriate storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀ClN | |
| Molecular Weight | 203.67 g/mol | |
| Appearance | Solid | |
| CAS Number | 149879-32-3 | [1] |
| InChI Key | SFSNZWOWXYUDIO-UHFFFAOYSA-N | |
| Storage Class Code | 11 - Combustible Solids |
Factors Influencing Chemical Stability
This compound possesses several structural features that render it susceptible to degradation under common laboratory and storage conditions. The primary liabilities are the electrophilic carbon at the 2-position of the pyridine ring, the oxidizable pyridine nitrogen, the benzylic methylene bridge, and the UV-absorbing aromatic systems.
Potential Degradation Pathways
The principal mechanisms of degradation for this compound are hydrolysis, oxidation, and photodegradation. Each pathway leads to distinct impurities that can compromise experimental outcomes.
Caption: Potential degradation pathways for this compound.
-
Hydrolytic Degradation : The electron-withdrawing nature of the pyridine nitrogen makes the chlorine-bearing C2 carbon susceptible to nucleophilic attack. In the presence of water, and particularly under acidic or basic conditions, the chloro group can be displaced to form 5-benzyl-2-hydroxypyridine.[2][3] The stability of related chloropyridine derivatives is known to be poor in alkaline and acidic mediums.[2]
-
Oxidative Degradation : The compound has two primary sites vulnerable to oxidation. The lone pair of electrons on the pyridine nitrogen can be oxidized to form the corresponding this compound N-oxide.[4][5] Additionally, the benzylic methylene (-CH₂-) group is a classic site for oxidation, which would yield 5-(benzoyl)-2-chloropyridine. Common laboratory oxidants or atmospheric oxygen can facilitate this process, especially in the presence of metal ions or light.
-
Photodegradation : Aromatic and heteroaromatic rings, such as those in this compound, absorb ultraviolet (UV) radiation. This energy absorption can promote the molecule to an excited state, leading to complex degradation cascades, including ring-opening and the formation of numerous minor impurities.[2] Studies on the parent 2-chloropyridine confirm its photodegradation in aqueous solutions, highlighting the importance of protection from light.[6]
-
Thermal Degradation : While generally stable at room temperature, elevated temperatures can induce decomposition. Safety data for 2-chloropyridine indicates that decomposition under fire conditions can produce highly toxic fumes, including hydrogen chloride and nitrogen oxides.[3][7] This underscores the need to avoid high temperatures during storage and handling.
Recommended Storage and Handling Conditions
To preserve the purity and integrity of this compound, a multi-faceted approach to storage is required, addressing each potential degradation pathway.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | To minimize the rate of all potential chemical degradation reactions and reduce thermal stress. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the pyridine nitrogen and the benzylic methylene group. |
| Light | In an amber glass vial or light-proof container | To prevent photodegradation initiated by UV/Visible light exposure.[8] |
| Moisture | Tightly sealed container, store in a desiccator or dry environment | To prevent hydrolytic degradation by excluding atmospheric moisture. |
| Purity | Use high-purity material | Impurities can sometimes catalyze degradation reactions. |
| Incompatibilities | Store away from strong oxidizing agents, strong mineral acids, and strong bases | To prevent accelerated chemical reactions and degradation.[7] |
Handling Best Practices:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Handle the compound in a controlled environment, preferably within a glove box or under a blanket of inert gas.
-
Use clean, dry spatulas and glassware made of non-reactive materials.
-
After dispensing, flush the container headspace with an inert gas before re-sealing tightly.
Analytical Methodologies for Stability Assessment
Verifying the stability of this compound requires robust analytical methods capable of separating the intact parent compound from any potential degradants. This is achieved through the development of a stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC).[9]
Experimental Protocol: Forced Degradation (Stress) Study
The purpose of a forced degradation study is to intentionally stress the compound to generate its likely degradation products.[10] This process is critical for developing and validating a truly stability-indicating analytical method.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable organic solvent like acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis. Causality: This condition mimics harsh acidic environments and accelerates acid-catalyzed hydrolysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C. Withdraw aliquots at timed intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. Causality: This condition tests for susceptibility to base-catalyzed hydrolysis, a common pathway for halo-pyridines.[2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Withdraw aliquots at timed intervals and dilute for analysis. Causality: H₂O₂ is a common oxidizing agent used to probe for susceptibility to oxidation.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of the initial solvent (acetonitrile/water). Incubate at 80 °C, protected from light. Also, place a sample of the solid compound in an 80 °C oven. Withdraw aliquots of the solution and prepare solutions from the stressed solid at timed intervals. Causality: This tests for thermal lability in both solid and solution states.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL) in a quartz cuvette to a calibrated light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept alongside. Causality: This provides a standardized assessment of photosensitivity.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol: Stability-Indicating HPLC-UV Method
A successful stability-indicating method is one that can resolve the main peak (this compound) from all process impurities and degradation products generated during the forced degradation study.
| Parameter | Recommended Condition |
| Instrument | HPLC with a Photodiode Array (PDA) or UV Detector |
| Column | C18 Reverse-Phase, e.g., 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or PDA scan (200-400 nm) |
| Injection Volume | 10 µL |
Method Validation Principle: The trustworthiness of this protocol is established by analyzing the forced degradation samples. The resulting chromatograms must show that the degradant peaks do not co-elute with the parent peak. Peak purity analysis using a PDA detector should be performed to confirm the spectral homogeneity of the parent peak in all stressed samples. Successful separation validates the method as "stability-indicating."
Conclusion
This compound is a valuable chemical intermediate whose integrity is contingent upon careful management of its storage and handling. It is susceptible to degradation via hydrolysis (at pH extremes), oxidation (at the pyridine nitrogen and benzylic positions), and photolysis. To ensure its long-term stability and purity, the compound must be stored under cool (2-8 °C), dry, dark, and inert atmosphere conditions . Researchers and drug development professionals should implement these protocols and utilize stability-indicating analytical methods to verify the quality of the material before use, thereby safeguarding the reliability and reproducibility of their scientific work.
References
- 1. This compound | 149879-32-3 [chemicalbook.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
potential hazards and safety precautions for 5-benzyl-2-chloropyridine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Guide to the Safe Synthesis and Handling of 5-benzyl-2-chloropyridine
Preamble: A Proactive Stance on Laboratory Safety
In the landscape of pharmaceutical research and drug development, novel chemical entities are the lifeblood of innovation. Among these, halogenated pyridines serve as critical building blocks for a vast array of bioactive molecules. This compound is one such intermediate, offering a versatile scaffold for creating complex molecular architectures. However, its utility is matched by a hazardous profile that demands a comprehensive and proactive approach to safety.
This guide is designed for the experienced researcher and scientist. It eschews a simple checklist mentality in favor of fostering a deep, mechanistic understanding of the risks associated with this compound. Our core philosophy is that true safety is not merely about following rules, but about understanding the principles behind them. By explaining the causality of hazards and the rationale for each safety protocol, we empower researchers to make informed decisions, adapt to new experimental contexts, and build a self-validating system of safety in their laboratories.
Compound Profile and Hazard Identification
This compound is a solid, combustible organic compound. While specific toxicological data for this exact molecule is not extensively published, a robust hazard assessment can be constructed by examining its structural components: the 2-chloropyridine core and the benzyl moiety. The 2-chloropyridine family of compounds is known for significant toxicity.[1][2][3][4]
Physicochemical and Toxicological Properties
The following table summarizes known and inferred data. Data for analogs, primarily 2-chloropyridine, are used to project the potential toxicological profile and are noted as such.
| Property | Value | Source / Comment |
| Chemical Name | This compound | - |
| CAS Number | Not widely available | Multiple isomers exist |
| Molecular Formula | C₁₂H₁₀ClN | |
| Molecular Weight | 203.67 g/mol | |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids | |
| Acute Oral Toxicity | Harmful if swallowed. LD50 (mouse, 2-chloropyridine): 110 mg/kg. | Inferred from analogs.[1][3][5] |
| Acute Dermal Toxicity | Potentially fatal in contact with skin. LD50 (rabbit, 2-chloropyridine): 48-64 mg/kg. | Inferred from analogs.[1][2][3] |
| Acute Inhalation | Potentially fatal if inhaled. Dust may cause severe respiratory irritation. | Inferred from analogs.[3][4][6] |
| Skin Corrosion | Causes skin irritation. Prolonged contact may lead to burns. | [3][6] |
| Eye Damage | Causes serious eye irritation/damage. | [3][6] |
| Target Organs | Liver, Kidneys, Central Nervous System, Respiratory System. | Inferred from analogs.[1][3][7] |
Globally Harmonized System (GHS) Hazard Classification
Based on data from closely related analogs, the following GHS classification should be conservatively applied to this compound until specific data becomes available.
Diagram: GHS Hazard Pictograms for this compound
Caption: Anticipated GHS pictograms for this compound.
Signal Word: DANGER
Hazard Statements:
-
H310 + H330: Fatal in contact with skin or if inhaled. (Precautionary inference from 2-chloropyridine).[3][4]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[6]
-
H373: May cause damage to organs (liver) through prolonged or repeated exposure.[3]
The Causality of Hazard: Understanding the "Why"
The toxicity of this compound stems from its identity as a halogenated aromatic amine derivative.
-
2-Chloro Substituent: The chlorine atom at the 2-position makes the molecule susceptible to nucleophilic aromatic substitution. While this is useful synthetically, in a biological context, it means the compound can potentially react with biological nucleophiles like thiols (in cysteine residues of proteins) or amines, leading to cellular dysfunction.
-
Pyridine Ring: The pyridine core is known to be metabolized in the liver, sometimes leading to the formation of reactive metabolites that can cause hepatotoxicity.[1] Studies on 2-chloropyridine show it is a potent hepatotoxin, causing lesions, necrosis, and fatty degeneration of the liver.[1]
-
Dermal and Inhalation Hazard: As a solid, the primary risk during handling is the generation of fine, airborne dust.[8] The high dermal toxicity of analogs suggests efficient absorption through the skin.[1][2] Inhalation of dust provides a direct route to the bloodstream and can cause both systemic toxicity and severe local irritation to the respiratory tract.[3][6]
Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential.
Pre-Use Risk Assessment Workflow
Before any new procedure involving this compound, a formal risk assessment is mandatory. This process ensures that hazards are identified and controlled before work begins.
Diagram: Risk Assessment Workflow
Caption: A systematic workflow for conducting a pre-experiment risk assessment.
Engineering and Administrative Controls
-
Designated Area: All work with this compound must be conducted in a designated area (e.g., a specific chemical fume hood) with clear signage indicating the presence of a highly toxic substance.[8][9]
-
Ventilation: All manipulations, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[8][9]
-
Housekeeping: Maintain a clean and organized workspace. Decontaminate all surfaces after use. Prevent accumulation of dust.[10]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be based on the high potential for dermal toxicity.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl rubber or heavy-duty nitrile gloves. | Nitrile provides good dexterity and splash protection. Butyl rubber offers superior resistance to a broader range of chemicals. Gloves must be changed immediately upon known or suspected contact.[7][9] |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. | Protects against splashes and airborne dust. Safety glasses are insufficient. A face shield should be worn over goggles if there is a significant splash risk.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Provides a barrier against skin contact.[9] |
| Respiratory | Not required if work is performed within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges is necessary.[11] |
Standard Operating Procedures (SOPs)
Protocol for Weighing and Handling Solid this compound
-
Preparation: Don all required PPE. Ensure the designated fume hood is operational and the work surface is clean. Prepare all necessary equipment (spatulas, weigh paper, secondary containers) within the hood.
-
Weighing: Perform weighing on an analytical balance inside a ventilated enclosure or by using the "weighing by difference" method inside the fume hood. To do this, place the stock bottle on the balance, tare it, remove the desired amount of solid into a tared receiving vessel, and re-weigh the stock bottle. This minimizes contamination of the balance.
-
Transfer: Carefully transfer the solid to the reaction vessel using a spatula or powder funnel. Avoid any actions that could generate dust, such as tapping containers forcefully.
-
Dissolution: If dissolving the solid, add the solvent slowly to the solid in the reaction vessel within the fume hood to prevent splashing.
-
Cleanup: Carefully decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated organic waste. Dispose of all single-use contaminated items (weigh paper, gloves) in a designated solid hazardous waste container.
-
Final Decontamination: Wipe down the work surface in the fume hood with a damp cloth or towel, disposing of it as hazardous waste.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[8]
Protocol for Small Solid Spill Response (<5 grams)
Diagram: Spill Response Decision Tree
Caption: A decision and action workflow for responding to a chemical spill.
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[12]
-
Assess and Prepare: If the spill is small and you are trained to handle it, proceed. Ensure the fume hood is operational. Don full PPE, including double gloves, goggles, and a lab coat.
-
Contain and Suppress Dust: Gently cover the spilled solid with dry paper towels or absorbent pads to prevent it from becoming airborne.[13]
-
Wet Method: Carefully dampen the absorbent material with a small amount of water (ensure the compound is not water-reactive) or an inert liquid like mineral oil to create a paste. This is a critical step to prevent dust generation during cleanup.[14]
-
Collect Waste: Using a plastic scoop or tongs, carefully collect the absorbed material and contaminated paper towels. Place everything into a heavy-duty, sealable plastic bag labeled for hazardous waste.[13][14]
-
Decontaminate: Wipe the spill area with soap and water or an appropriate solvent. Place all cleaning materials into the hazardous waste bag.
-
Dispose: Seal the waste bag, attach a completed hazardous waste tag, and place it in the designated satellite accumulation area.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.[15]
Emergency Response
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use a safety shower for large-area contact. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible without delaying the flushing. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Waste Management and Decontamination
Proper segregation and disposal of waste are paramount to prevent environmental contamination and ensure safety.
-
Waste Segregation: this compound is a halogenated organic compound . All waste streams containing this chemical must be collected separately from non-halogenated waste.[16]
-
Solid Waste: Contaminated disposables (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions or solvent rinses used for decontamination must be collected in a sealed, properly labeled container designated for "Halogenated Organic Waste."[16][17]
-
Disposal: Follow your institution's specific procedures for hazardous waste disposal. Ensure all waste containers are properly labeled with the full chemical name and approximate concentrations.[3]
By integrating these principles and protocols into daily laboratory practice, researchers can effectively manage the risks associated with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. aksci.com [aksci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 11. fishersci.com [fishersci.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. Making sure you're not a bot! [oc-praktikum.de]
An In-Depth Technical Guide to the Discovery and History of 2-Chloropyridine Derivatives
Abstract
2-Chloropyridine and its derivatives represent a cornerstone in the synthesis of a myriad of compounds vital to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and key synthetic methodologies for 2-chloropyridine and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols for pivotal reactions, and presents a comparative analysis of synthetic routes. Through a blend of historical context, mechanistic insights, and practical applications, this guide aims to serve as an authoritative resource for professionals engaged in the dynamic field of heterocyclic chemistry.
Introduction: The Strategic Importance of the 2-Chloropyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The introduction of a chlorine atom at the 2-position of the pyridine ring profoundly influences its chemical reactivity, rendering it an exceptionally versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent activates the 2-position for nucleophilic substitution, making 2-chloropyridine a valuable precursor for the synthesis of a diverse range of functionalized pyridine derivatives.[2]
This guide will navigate through the historical landscape of 2-chloropyridine chemistry, from its initial synthesis to the development of modern, efficient methodologies. We will explore the primary synthetic routes, dissect their reaction mechanisms, and provide detailed experimental protocols. Furthermore, we will highlight the pivotal role of 2-chloropyridine derivatives in the development of key commercial products, including fungicides, insecticides, and antihistamines.[3]
Historical Perspective: The Dawn of 2-Chloropyridine Synthesis
The journey into the synthesis of 2-chloropyridine is intrinsically linked to the broader exploration of pyridine chemistry in the late 19th and early 20th centuries. While pyridine was first isolated from coal tar, the targeted synthesis of its derivatives, including halogenated pyridines, marked a significant advancement in organic chemistry.[1]
One of the earliest documented methods for the preparation of 2-chloropyridine involved the chlorination of 2-hydroxypyridine (also known as 2-pyridone) with reagents like phosphoryl chloride (POCl₃).[3] This approach, though foundational, set the stage for the development of more direct and efficient synthetic strategies in the decades that followed.
The evolution of 2-chloropyridine synthesis has been driven by the need for improved yields, selectivity, and more environmentally benign processes. This has led to the exploration of various starting materials and chlorinating agents, each with its own set of advantages and challenges.
Key Synthetic Methodologies for 2-Chloropyridine
The synthesis of 2-chloropyridine can be broadly categorized into four primary approaches, each with distinct mechanistic underpinnings and practical considerations.
Direct Chlorination of Pyridine
The direct reaction of pyridine with chlorine gas is a seemingly straightforward route to 2-chloropyridine. However, this method typically requires high temperatures (often exceeding 300°C) and can lead to a mixture of chlorinated products, including the formation of 2,6-dichloropyridine as a significant byproduct.[3][4] Controlling the reaction conditions to favor the mono-chlorinated product is a key challenge.
Mechanism of Direct Chlorination:
The high-temperature gas-phase chlorination of pyridine is believed to proceed through a free-radical mechanism. The reaction is initiated by the homolytic cleavage of chlorine molecules into chlorine radicals, which then attack the pyridine ring.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-benzyl-2-chloropyridine
Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 5-benzyl-2-chloropyridine. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and step-by-step experimental procedures. The content emphasizes the rationale behind experimental choices to ensure robust and reproducible outcomes, which are critical in the synthesis of complex molecules for pharmaceutical applications.
Introduction: The Strategic Importance of Arylated Pyridines
Substituted pyridine scaffolds are integral components in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the requisite organoboron reagents.[3][4]
The specific coupling of this compound is of significant interest as it introduces an aryl or heteroaryl moiety at the 2-position, a common strategy in medicinal chemistry to modulate the biological activity of lead compounds. However, the coupling of heteroaryl chlorides, such as 2-chloropyridines, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential inhibition of the palladium catalyst by the pyridine nitrogen.[5][6] This guide provides a robust protocol to overcome these challenges, ensuring efficient and high-yielding synthesis.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[7]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Experimental Design and Rationale
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key components.
Catalyst and Ligand Selection
For the coupling of less reactive heteroaryl chlorides, the choice of a suitable palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a Pd(II) or Pd(0) source with a bulky, electron-rich phosphine ligand.[3][11] These ligands promote the oxidative addition step and stabilize the active catalytic species.[3]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[12][13] Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.
-
Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and JohnPhos have demonstrated excellent performance in the coupling of challenging substrates like heteroaryl chlorides.[3][14] These ligands facilitate the crucial oxidative addition step and subsequent reductive elimination.[3] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations.[15]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[9][16] The formation of a boronate species increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[8]
Commonly used bases include:
-
Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
-
Fluorides: KF
The choice of base can significantly impact the reaction rate and yield. For many Suzuki-Miyaura couplings, K₂CO₃ or K₃PO₄ provides a good balance of reactivity and functional group compatibility.[8]
Solvent Systems
The solvent must be capable of dissolving the reactants and catalyst system, and it often plays a role in the reaction mechanism. Aprotic polar solvents are frequently employed.
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene
-
Amides: N,N-Dimethylformamide (DMF)
Often, a mixture of an organic solvent and water is used.[10] Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[12] A common and effective solvent system is a mixture of dioxane and water.[5]
Detailed Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Workflow:
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should provide a concentration of the limiting reagent of approximately 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[17][18]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 80 | 8 | 75-85 |
| 4-Cyanophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
Table 1. Representative Conditions and Yields.
Troubleshooting and Self-Validation
A robust protocol includes measures for self-validation and strategies for troubleshooting common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvents. | Use a fresh batch of catalyst and ligand; Ensure proper degassing of solvents and inerting of the reaction vessel; Use high-purity, dry reagents. |
| Protodeboronation of Boronic Acid | Excessively high temperature; Prolonged reaction time; Inappropriate base. | Lower the reaction temperature; Monitor the reaction closely and stop when complete; Screen alternative bases (e.g., KF).[17] |
| Dehalogenation of Starting Material | Presence of reducing agents (e.g., from solvent degradation); Certain phosphine ligands under specific conditions. | Use freshly distilled, high-purity solvents; Consider a different ligand.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen; Incomplete reduction of Pd(II) precatalyst. | Ensure a thoroughly inert atmosphere; Add a small amount of a reducing agent if using a Pd(II) source.[10] |
Self-Validation:
-
Control Reaction: Run a control reaction without the palladium catalyst to confirm its necessity for the transformation.
-
Internal Standard: Use an internal standard during reaction monitoring (e.g., by GC or NMR) to obtain quantitative data on conversion and byproduct formation.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of 2-aryl-5-benzylpyridines, which are valuable scaffolds in drug discovery. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol, researchers can achieve high yields and purity. The mechanistic insights and troubleshooting guidance provided in this document are intended to empower scientists to confidently apply and adapt this powerful synthetic tool to their specific research needs.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. vapourtec.com [vapourtec.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Benzyl-2-chloropyridine
Introduction
5-Benzyl-2-chloropyridine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of pharmaceutical intermediates. Its structure, featuring a reactive chloro-substituent at the 2-position and a benzyl group at the 5-position, allows for targeted modifications to generate molecules with significant biological activity. The pyridine core is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, thereby enhancing pharmacokinetic and pharmacodynamic properties.
This technical guide provides detailed application notes and robust protocols for the functionalization of this compound via three powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. These methods are indispensable in modern drug discovery for the efficient construction of carbon-nitrogen and carbon-carbon bonds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClN |
| Molecular Weight | 203.67 g/mol |
| Appearance | Solid |
| InChI Key | SFSNZWOWXYUDIO-UHFFFAOYSA-N |
Safety Information
This compound is classified as a combustible solid and should be handled in accordance with good industrial hygiene and safety practices.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. All manipulations should be performed in a well-ventilated fume hood.
I. Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-benzylpyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of paramount importance in pharmaceutical synthesis.[2] This reaction allows for the facile synthesis of aryl amines from aryl halides under relatively mild conditions, offering significant advantages over traditional methods that often require harsh conditions and have limited substrate scope.[2]
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[4]
References
The Strategic Utility of 5-Benzyl-2-chloropyridine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Ascendancy of the Benzylpyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] Within the vast chemical space of kinase inhibitors, pyridine-based scaffolds are of paramount importance due to their ability to form key hydrogen bonding interactions with the kinase hinge region, a critical component of the ATP-binding pocket.[3][4]
This application note delves into the strategic use of a specific, high-value building block, 5-benzyl-2-chloropyridine , in the synthesis of potent and selective kinase inhibitors. The unique architecture of this molecule, featuring a benzyl group at the C5 position and a reactive chlorine atom at the C2 position, offers a versatile platform for the construction of diverse and sophisticated kinase inhibitor libraries. The benzyl moiety can effectively probe deeper into the ATP-binding site, accessing hydrophobic pockets and contributing to enhanced potency and selectivity, while the 2-chloro position serves as a versatile handle for introducing various pharmacophores through well-established cross-coupling methodologies.[5][6]
This guide will provide a comprehensive overview of the key synthetic transformations involving this compound, detailed experimental protocols for its derivatization, and a discussion of its application in the rational design of novel kinase inhibitors.
Core Synthetic Strategies: Unleashing the Potential of this compound
The synthetic utility of this compound primarily lies in the reactivity of its 2-chloro substituent. This position is activated towards nucleophilic aromatic substitution and, more importantly, serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. The two most pivotal reactions for elaborating the this compound core into complex kinase inhibitor scaffolds are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a cornerstone of many kinase inhibitor syntheses.[7][8] This reaction enables the coupling of an amine with an aryl halide, in this case, the coupling of various anilines or other amino-heterocycles with this compound to generate the N-aryl-5-benzylpyridin-2-amine scaffold. This scaffold is a common feature in many kinase inhibitors, where the aminopyridine moiety interacts with the kinase hinge region.[3]
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[9] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and functional group tolerance, especially with less reactive aryl chlorides like 2-chloropyridines.[10]
Figure 1: General workflow for the Buchwald-Hartwig amination of this compound.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is another indispensable tool in the medicinal chemist's arsenal, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11] In the context of kinase inhibitor synthesis, this reaction is employed to couple this compound with a variety of aryl or heteroaryl boronic acids or esters. This allows for the creation of biaryl or heteroaryl-aryl scaffolds, which can occupy different regions of the kinase active site and contribute to inhibitor potency and selectivity.[1][12]
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.[13]
Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of this compound. These are representative procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-5-benzylpyridin-2-amine via Buchwald-Hartwig Amination
This protocol describes the synthesis of a representative N-aryl-5-benzylpyridin-2-amine, a common kinase inhibitor scaffold.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| 4-Methoxyaniline | ≥98% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Deionized Water | - | - |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Saturated Aqueous | - |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 203.7 mg), 4-methoxyaniline (1.2 mmol, 147.8 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)-5-benzylpyridin-2-amine.
Protocol 2: Synthesis of 5-Benzyl-2-(4-fluorophenyl)pyridine via Suzuki-Miyaura Coupling
This protocol details the synthesis of a representative 2-aryl-5-benzylpyridine, another important kinase inhibitor scaffold.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| 4-Fluorophenylboronic acid | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Deionized Water | - | - |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Saturated Aqueous | - |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 203.7 mg), 4-fluorophenylboronic acid (1.2 mmol, 167.9 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-benzyl-2-(4-fluorophenyl)pyridine.
Application in Kinase Inhibitor Design: Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core allows for a systematic exploration of the structure-activity relationship (SAR) in the design of kinase inhibitors.
-
The 5-Benzyl Moiety: Substituents on the phenyl ring of the benzyl group can be varied to probe hydrophobic pockets and optimize van der Waals interactions within the kinase active site. The introduction of polar groups can also be used to engage in additional hydrogen bonding and improve solubility.[14][15]
-
The 2-Position:
-
N-Aryl Substituents (from Buchwald-Hartwig Amination): The nature of the aryl group introduced at the 2-amino position is critical for hinge-binding and overall inhibitor potency. Electron-donating or -withdrawing groups on the aryl ring can modulate the electronic properties of the aminopyridine core and its interaction with the kinase.
-
Aryl/Heteroaryl Substituents (from Suzuki-Miyaura Coupling): The aryl or heteroaryl group installed at the 2-position can be designed to occupy different regions of the ATP-binding site, leading to improved selectivity and potency.
-
The combination of these modifications provides a powerful strategy for fine-tuning the pharmacological properties of kinase inhibitors derived from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique structure allows for the strategic installation of key pharmacophoric elements through robust and well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and strategies outlined in this application note provide a solid foundation for researchers in drug discovery to leverage the potential of this important intermediate in the development of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis and evaluation of 5-(3-(pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives as pan-pim kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloropyridines
Introduction: The Strategic Importance of 2-Substituted Pyridines
The pyridine motif is a cornerstone of modern medicinal chemistry and materials science, with substituted pyridines featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the methods for their synthesis, the nucleophilic aromatic substitution (SNAr) of 2-chloropyridines stands out as a robust and versatile strategy for forging carbon-heteroatom and carbon-carbon bonds. This protocol guide provides an in-depth exploration of the SNAr reaction on 2-chloropyridines, offering researchers a comprehensive resource grounded in mechanistic understanding and field-proven experimental procedures.
The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, particularly at the ortho (2-) and para (4-) positions.[1][2] This intrinsic reactivity makes 2-chloropyridines valuable synthons, enabling the direct introduction of a wide range of functionalities. This guide will elucidate the underlying principles governing this reaction, provide detailed, step-by-step protocols for various nucleophiles, and address common challenges to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction of 2-chloropyridines proceeds through a well-established two-step addition-elimination mechanism.[1][3] The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy, negatively charged intermediate known as the Meisenheimer complex.[1][4] This step temporarily disrupts the aromaticity of the pyridine ring.
The stability of the Meisenheimer complex is a critical determinant of the reaction rate. For substitution at the 2-position, the negative charge can be effectively delocalized onto the electronegative pyridine nitrogen atom through resonance, which significantly stabilizes the intermediate and facilitates the reaction.[1][2] In the second step, the aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted pyridine product.
Figure 1: The two-step addition-elimination mechanism of SNAr on 2-chloropyridine.
General Protocol for Nucleophilic Aromatic Substitution
This general protocol provides a foundational workflow for the SNAr reaction on 2-chloropyridines. Specific modifications for different nucleophile classes are detailed in the subsequent sections.
Figure 2: General experimental workflow for SNAr reactions.
Materials and Reagents
-
2-Chloropyridine derivative (1.0 equiv)
-
Nucleophile (1.0–1.5 equiv)
-
Base (if required, 1.1–2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)[2][5]
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the 2-chloropyridine derivative and the chosen anhydrous solvent.
-
Addition of Reagents: Add the nucleophile to the solution. If the nucleophile is a salt (e.g., sodium thiophenoxide), it can be added directly. If the nucleophile is neutral (e.g., an alcohol or amine), add the base to the reaction mixture. For less reactive nucleophiles, pre-formation of the nucleophilic anion by treatment with a strong base (e.g., NaH) may be necessary before the addition of the 2-chloropyridine.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, often 80-150 °C). The use of microwave irradiation can significantly accelerate the reaction.[6][7][8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Specific Protocols and Considerations
N-Arylation with Amines
The reaction of 2-chloropyridines with amines is a cornerstone for the synthesis of 2-aminopyridines, a prevalent scaffold in pharmaceuticals.
-
Nucleophiles: Primary and secondary aliphatic and aromatic amines.
-
Bases: Inorganic bases such as K₂CO₃, Cs₂CO₃, or organic bases like diisopropylethylamine (DIPEA) are commonly used.[9]
-
Solvents: DMF, DMSO, or NMP are effective.[2][5] For less reactive substrates, high-temperature conditions in a sealed tube or a flow reactor may be necessary.[7]
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | >90 |
| 2 | Aniline | Cs₂CO₃ | DMSO | 120 | 24 | 75-85 |
| 3 | Piperidine | None (excess amine) | NMP | 150 (Microwave) | 0.5 | >95[7] |
Detailed Protocol: Synthesis of 2-(Morpholino)pyridine
-
To a 50 mL round-bottom flask, add 2-chloropyridine (1.0 g, 8.8 mmol), morpholine (0.92 g, 10.6 mmol), and potassium carbonate (2.4 g, 17.6 mmol).
-
Add 20 mL of anhydrous DMF.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 1:1).
-
After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the product.
O-Arylation with Alcohols and Phenols
The synthesis of 2-alkoxy and 2-aryloxypyridines is readily achieved through SNAr with the corresponding alkoxide or phenoxide.
-
Nucleophiles: Alcohols and phenols are used as their corresponding alkoxides/phenoxides.
-
Bases: Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium hydroxide (KOH) are required to deprotonate the alcohol or phenol.[5][10]
-
Solvents: The parent alcohol can sometimes be used as the solvent. Otherwise, polar aprotic solvents like THF, DMF, or DMSO are suitable.[5][10]
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | Reflux | 6 | >95 |
| 2 | Phenol | NaH | DMF | 80 | 12 | 80-90 |
| 3 | Benzyl Alcohol | K-OtBu | THF | 60 | 8 | 85-95[11] |
Detailed Protocol: Synthesis of 2-Phenoxypyridine
-
To a flame-dried flask under nitrogen, add sodium hydride (60% dispersion in mineral oil, 0.4 g, 10 mmol) and wash with anhydrous hexane.
-
Add 15 mL of anhydrous DMF, followed by the dropwise addition of a solution of phenol (0.94 g, 10 mmol) in 5 mL of DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Add a solution of 2-chloropyridine (1.0 g, 8.8 mmol) in 5 mL of DMF.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool to room temperature and carefully quench by the slow addition of water.
-
Extract with diethyl ether (3 x 40 mL), wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
S-Arylation with Thiols
Thioethers are important functionalities in many bioactive molecules, and their synthesis via SNAr on 2-chloropyridines is a common strategy.[12]
-
Nucleophiles: Aliphatic and aromatic thiols.
-
Bases: A base is typically required to generate the more nucleophilic thiolate anion. K₂CO₃, NaOH, or NaH can be used.[12]
-
Solvents: Polar aprotic solvents such as DMF or DMSO are preferred.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 60 | 4 | >90 |
| 2 | 1-Octanethiol | NaH | THF | RT | 6 | 85-95[12] |
| 3 | Sodium thiomethoxide | - | DMF | RT | 2 | >95 |
Detailed Protocol: Synthesis of 2-(Phenylthio)pyridine
-
In a round-bottom flask, dissolve thiophenol (0.97 g, 8.8 mmol) and 2-chloropyridine (1.0 g, 8.8 mmol) in 20 mL of DMF.
-
Add potassium carbonate (2.4 g, 17.6 mmol) to the mixture.
-
Heat the reaction to 60 °C and stir for 4 hours.
-
Monitor by TLC until the starting material is consumed.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Troubleshooting and Optimization
| Symptom | Possible Cause | Solution |
| No or Low Conversion | Insufficiently reactive nucleophile or weak base. | Use a stronger base to fully deprotonate the nucleophile (e.g., NaH, t-BuOK).[5] |
| Low reaction temperature. | Increase the temperature or use microwave heating.[8] | |
| Inappropriate solvent. | Switch to a polar aprotic solvent like DMSO or NMP.[2][5] | |
| Side Product Formation | Reaction with solvent (e.g., hydrolysis with residual water). | Use anhydrous solvents and reagents. |
| Dimerization or polymerization. | Use a higher dilution of reagents. | |
| Difficulty in Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion. If necessary, use a different chromatography solvent system or consider recrystallization. |
Safety Precautions
-
2-Chloropyridine: 2-Chloropyridine is toxic by ingestion, inhalation, and skin absorption.[13][14][15] It is also a skin and eye irritant.[13][14][16] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere. Potassium tert-butoxide is corrosive.
-
Solvents: DMF and DMSO can be absorbed through the skin. Avoid direct contact.
-
General: Always consult the Safety Data Sheet (SDS) for all reagents before use.[13][14][17]
Conclusion
The nucleophilic aromatic substitution on 2-chloropyridines is a powerful and widely applicable method for the synthesis of diverse 2-substituted pyridine derivatives. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and adherence to safety protocols are paramount for successful outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery, materials science, and synthetic organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. yufengchemicals.com [yufengchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. lobachemie.com [lobachemie.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols for 5-benzyl-2-chloropyridine in Agricultural Chemistry
Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a cornerstone in the development of high-efficacy agrochemicals. Its unique electronic properties, metabolic stability, and ability to form a wide array of derivatives have made it a privileged scaffold in the design of novel fungicides, herbicides, and insecticides.[1][2] Agrochemicals incorporating the pyridine moiety often exhibit favorable toxicological profiles and potent biological activity. Notable examples of commercial agrochemicals built around a pyridine core include the fungicide Boscalid, the herbicide Clopyralid, and the insecticide Imidacloprid, underscoring the versatility and significance of this heterocycle in crop protection.
5-benzyl-2-chloropyridine is an advanced intermediate that offers a unique combination of a reactive chloropyridine core, amenable to nucleophilic substitution and cross-coupling reactions, with a lipophilic benzyl group. This benzyl moiety can enhance the molecule's affinity for biological targets and improve its transport properties within the plant and the target pest. These application notes will provide a detailed exploration of the potential of this compound as a key building block in the synthesis of a new generation of pyridine-based fungicides.
Conceptual Framework: Designing a Novel Pyridine Carboxamide Fungicide
Pyridine carboxamides are a well-established class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain at complex II, leading to a cessation of cellular energy production and ultimately, fungal death. Boscalid is a prominent example of a successful pyridine carboxamide SDHI fungicide.
Leveraging the structural features of this compound, we can rationally design a novel pyridine carboxamide fungicide. The synthetic strategy hinges on the transformation of the benzyl group into a carboxylic acid, which can then be coupled with a suitable aniline to form the desired amide. The 2-chloro substituent on the pyridine ring can be retained or further modified to fine-tune the biological activity.
This guide will focus on the synthesis of a novel candidate fungicide, N-(4-chlorophenyl)-5-benzylpyridine-2-carboxamide , starting from this compound. This target molecule retains the core pyridine carboxamide structure known for SDHI activity, while the 5-benzyl substituent offers a unique structural variation compared to existing commercial products.
Synthetic Workflow and Rationale
The proposed synthesis of N-(4-chlorophenyl)-5-benzylpyridine-2-carboxamide from this compound is a multi-step process that leverages well-established and reliable organic transformations. The overall workflow is depicted below:
Caption: Proposed synthetic pathway for N-(4-chlorophenyl)-5-benzylpyridine-2-carboxamide.
Causality Behind Experimental Choices:
-
Step 1: Oxidation: The benzylic methylene group of this compound is susceptible to oxidation to a carboxylic acid. Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent suitable for this transformation. The use of a water/pyridine co-solvent system aids in the solubility of the starting material and the reagent.
-
Step 2: Acyl Chloride Formation: The conversion of the carboxylic acid to a more reactive acyl chloride is a standard procedure to facilitate amide bond formation. Oxalyl chloride is an excellent choice as it is highly reactive and its byproducts (CO, CO2, and HCl) are gaseous, which simplifies the work-up. A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active chlorinating species. Dichloromethane (DCM) is an inert solvent suitable for this reaction.
-
Step 3: Amide Coupling: The final step involves the nucleophilic acyl substitution of the acyl chloride with 4-chloroaniline. Triethylamine (Et3N) is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. DCM is again used as the solvent due to its inertness and ability to dissolve the reactants.
Experimental Protocols
Protocol 1: Synthesis of 5-benzylpyridine-2-carboxylic acid
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO4) (3.0 eq)
-
Pyridine
-
Water
-
Sodium bisulfite (NaHSO3)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of water and pyridine (10:1 v/v).
-
Heat the mixture to 80°C.
-
Slowly add potassium permanganate (3.0 eq) in portions over 2 hours, maintaining the temperature at 80-90°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 90°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of celite.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Carefully add a saturated solution of sodium bisulfite until the purple color of the permanganate disappears.
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-benzylpyridine-2-carboxylic acid as a white solid.
Protocol 2: Synthesis of N-(4-chlorophenyl)-5-benzylpyridine-2-carboxamide
Materials:
-
5-benzylpyridine-2-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
4-chloroaniline (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Suspend 5-benzylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The suspension should become a clear solution.
-
In a separate flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0°C.
-
Slowly add the freshly prepared acyl chloride solution to the aniline solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(4-chlorophenyl)-5-benzylpyridine-2-carboxamide.
Data Presentation
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 5-benzylpyridine-2-carboxylic acid | This compound | 213.24 | 20.8 | 17.5 | 84 | >95% |
| 2 | N-(4-chlorophenyl)-5-benzylpyridine-2-carboxamide | 5-benzylpyridine-2-carboxylic acid | 322.78 | 29.8 | 25.9 | 87 | >98% |
Proposed Mechanism of Action: SDHI Fungicide
The target molecule, N-(4-chlorophenyl)-5-benzylpyridine-2-carboxamide, is a structural analog of known SDHI fungicides. It is hypothesized to act by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of pathogenic fungi. This inhibition blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport chain. The disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, resulting in fungal cell death.
Caption: Proposed mechanism of action of the novel fungicide.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The detailed protocols provided herein for the synthesis of a hypothetical pyridine carboxamide fungicide demonstrate a viable pathway for the development of new active ingredients. The rational design, based on the established mode of action of SDHI fungicides, provides a strong foundation for further research and optimization. These application notes are intended to serve as a comprehensive guide for researchers in the field of agricultural chemistry, facilitating the exploration of new chemical space in the ongoing effort to ensure global food security.
References
Application Notes and Protocols: The Strategic Use of 5-Benzyl-2-chloropyridine in the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The 5-Benzylpyridine Scaffold as a Privileged Motif in Antibacterial Drug Discovery
The relentless rise of antibiotic resistance necessitates the urgent development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains. Within the vast landscape of heterocyclic chemistry, the pyridine nucleus is a cornerstone of medicinal chemistry, featuring in a multitude of approved drugs.[1] The strategic incorporation of a benzyl group at the 5-position of the pyridine ring creates the 5-benzylpyridine scaffold, a structural motif of significant interest in the design of antibacterial compounds. This is prominently exemplified by the structural framework of trimethoprim, a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism.[2][3] The 5-benzyl group in these molecules plays a crucial role in binding to the active site of the target enzyme.
5-Benzyl-2-chloropyridine emerges as a highly versatile and valuable starting material for the synthesis of a diverse library of potential antibacterial agents. Its utility stems from the presence of a reactive chlorine atom at the 2-position, which is amenable to a variety of well-established and robust chemical transformations. This reactivity allows for the strategic introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note provides a comprehensive guide to the synthetic utility of this compound, detailing key reaction protocols and their underlying principles for the generation of novel antibacterial candidates.
Synthetic Strategies: Leveraging the Reactivity of the C2-Position
The chloro-substituent at the 2-position of the this compound ring is activated towards two principal types of transformations that are cornerstones of modern medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Coupling reactions. These methodologies provide reliable and versatile access to a wide array of derivatives.
Nucleophilic Aromatic Substitution (SNAr) for the Introduction of Key Functional Groups
The electron-deficient nature of the pyridine ring facilitates the displacement of the C2-chloride by a variety of nucleophiles.[4] This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the chloride is expelled to restore aromaticity.[5][6] This pathway is particularly effective for introducing amine functionalities, which are prevalent in many antibacterial agents.
A key application of this reaction is the synthesis of 2-amino-5-benzylpyridine derivatives. These compounds are not only potential antibacterial agents in their own right but also serve as crucial intermediates for the construction of more complex heterocyclic systems, such as analogues of the potent antibacterial agent trimethoprim.[7][8]
Experimental Protocols
Protocol 1: Synthesis of N-substituted-5-benzylpyridin-2-amines via Nucleophilic Aromatic Substitution
This protocol details the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperazine, aniline derivatives)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) to the flask.
-
Add anhydrous DMF or DMSO (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-benzylpyridin-2-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions involving oxygen, especially at elevated temperatures.
-
Anhydrous Solvent: The presence of water can lead to hydrolysis of the starting material and affect the efficacy of the base.
-
Base: The base is crucial for deprotonating the amine nucleophile (in the case of primary or secondary amines) or to act as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Elevated Temperature: Provides the necessary activation energy to overcome the energy barrier of disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[4]
Suzuki-Miyaura Cross-Coupling for the Formation of C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[9][10] It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents at the 2-position, leading to the synthesis of 2-aryl-5-benzylpyridine derivatives. These compounds can be designed as novel antibacterial agents by incorporating pharmacophores known to interact with bacterial targets.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[10]
Experimental Protocols
Protocol 2: Synthesis of 2-Aryl-5-benzylpyridines via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine if using Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane and degassed water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane. If using Pd(PPh₃)₄, add it directly to the reaction flask.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-benzylpyridine product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos can enhance the rate of oxidative addition and reductive elimination.[9]
-
Base: The base is required for the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium center.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing the water is important to remove dissolved oxygen which can deactivate the palladium catalyst.
Data Presentation
The following table summarizes representative yields for the synthesis of key intermediates from this compound based on analogous reactions reported in the literature.
| Starting Material | Reagent | Reaction Type | Product | Representative Yield (%) |
| This compound | Morpholine | SNAr | 4-(5-benzylpyridin-2-yl)morpholine | 75-90 |
| This compound | Aniline | SNAr | N-phenyl-5-benzylpyridin-2-amine | 70-85 |
| This compound | Phenylboronic acid | Suzuki Coupling | 5-benzyl-2-phenylpyridine | 65-85 |
| This compound | 4-Methoxyphenylboronic acid | Suzuki Coupling | 5-benzyl-2-(4-methoxyphenyl)pyridine | 70-90 |
Note: Yields are estimates based on similar transformations and may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Suzuki-Miyaura Cross-Coupling Pathway.
Application in the Synthesis of Antibacterial Agents: A Forward Look
The derivatives synthesized from this compound are valuable precursors for more complex antibacterial agents. For instance, the 2-amino-5-benzylpyridine derivatives can be further elaborated to construct 2,4-diamino-5-benzylpyrimidine cores, which are known to exhibit potent antibacterial activity by targeting dihydrofolate reductase. The 2-aryl-5-benzylpyridine derivatives offer a scaffold for the development of novel antibacterial agents where the appended aryl group can be tailored to interact with specific bacterial targets. The versatility of these synthetic routes provides a robust platform for generating a diverse chemical library for high-throughput screening and lead optimization in antibacterial drug discovery programs.
Conclusion
This compound is a strategic and highly versatile building block for the synthesis of novel antibacterial agents. The reactivity of the 2-chloro substituent enables the facile introduction of a wide range of functional groups through robust and well-established methodologies such as Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage this valuable starting material in the quest for new and effective treatments for bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 9. Lipophilic trimethoprim analogues as antigonococcal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2,4-DIAMINO-5-(SUBSTITUTED-BENZYL) PYRIMIDINES | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Piperidine Derivatives Using 2-Chloropyridine Precursors
Introduction
The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2][3][4] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[3] Consequently, the development of robust and efficient synthetic methodologies for accessing functionalized piperidine derivatives is a paramount objective for researchers in drug discovery and development.
Among the various synthetic precursors, 2-chloropyridines offer a versatile and economically viable starting point for the construction of 2-substituted piperidine derivatives. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates nucleophilic substitution, making 2-chloropyridines reactive partners in a range of chemical transformations. This application note provides a detailed guide to the principal synthetic routes for converting 2-chloropyridine precursors into valuable piperidine derivatives, with a focus on field-proven protocols and the underlying mechanistic principles.
We will explore two primary strategies: direct nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. Each section will provide not only step-by-step protocols but also the scientific rationale behind the choice of reagents, catalysts, and reaction conditions, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
I. Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridines
The direct reaction of 2-chloropyridine with piperidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[5][6] This pathway is mechanistically distinct from SN1 and SN2 reactions, proceeding through a two-step addition-elimination sequence.[5][6][7] The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position for nucleophilic attack, a feature that can be further enhanced by the presence of other electron-withdrawing groups on the ring.[7][8][9]
A. Mechanistic Rationale
The SNAr mechanism involves the initial attack of the nucleophile (piperidine) on the carbon atom bearing the leaving group (chloride), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8] The aromaticity of the pyridine ring is temporarily disrupted in this step.[5] In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final 2-piperidinopyridine product.
The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate and facilitates the reaction.
B. Experimental Workflow and Protocol
The uncatalyzed SNAr reaction between 2-chloropyridine and piperidine often requires elevated temperatures to proceed at a reasonable rate.[10] Microwave irradiation has emerged as a powerful technique to accelerate this transformation, significantly reducing reaction times from hours to minutes.[10]
Protocol 1: Microwave-Assisted SNAr Reaction
This protocol outlines a general procedure for the direct piperidination of 2-chloropyridine under microwave-assisted, solvent-free conditions.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Piperidine (2.0-3.0 equiv)
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reaction Setup: To a clean, dry microwave reactor vial containing a magnetic stir bar, add 2-chloropyridine (1.0 equiv).
-
Reagent Addition: Add an excess of piperidine (2.0-3.0 equiv) to the vial. The use of excess piperidine serves as both the nucleophile and the solvent.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Irradiate the mixture at a set temperature (typically 130-150°C) for a duration of 30-120 minutes.[10] Reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Workup and Purification:
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a well-ventilated fume hood.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine to remove excess piperidine and piperidinium hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-piperidinopyridine.
-
C. Data Summary and Causality
The choice of reaction parameters is critical for a successful SNAr reaction. The table below summarizes key variables and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 130-150°C (Microwave) | Higher temperatures provide the necessary activation energy to overcome the energy barrier for the formation of the Meisenheimer complex and subsequent loss of the chloride leaving group. |
| Solvent | Solvent-free or high-boiling polar aprotic (e.g., DMF, DMSO) | Using excess piperidine as the solvent simplifies the procedure and drives the equilibrium towards the product. High-boiling polar aprotic solvents can help solvate the ionic intermediate. |
| Stoichiometry | Excess Piperidine (2-3 equiv) | Ensures complete consumption of the limiting reagent (2-chloropyridine) and also acts as a base to neutralize the HCl generated during the reaction. |
D. Workflow Visualization
The logical flow of the SNAr synthesis can be visualized as follows:
Caption: Workflow for Microwave-Assisted SNAr Synthesis.
II. Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates that are less reactive or sensitive to the high temperatures required for SNAr, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[11] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines under milder conditions.[11]
A. Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving several key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the 2-chloropyridine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The desired 2-piperidinopyridine product is formed via reductive elimination from the palladium amide complex, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the key steps of oxidative addition and reductive elimination, preventing side reactions like beta-hydride elimination.[11][12]
B. Experimental Workflow and Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-chloropyridine with piperidine, a method that is highly effective for a broad range of substrates.[13]
Protocol 2: Buchwald-Hartwig Cross-Coupling Reaction
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv) or a suitable Pd precatalyst
-
XPhos (0.04 equiv) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).[12]
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Then, add the 2-chloropyridine followed by the piperidine.[12]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110°C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[12]
-
Workup and Purification:
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the pure 2-piperidinopyridine.
-
C. Data Summary and Causality
The success of the Buchwald-Hartwig amination is highly dependent on the synergistic interplay of the catalyst, ligand, base, and solvent.
| Parameter | Recommended System | Rationale & Causality |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | These are common Pd(0) precursors that readily enter the catalytic cycle. Pre-formed NHC or phosphine-ligated catalysts can also be highly effective.[14] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich monophosphine ligands facilitate both the oxidative addition and the C-N reductive elimination steps, which are often rate-limiting.[12] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the key palladium amide intermediate. The choice of base can significantly impact reaction rate and yield.[12] |
| Solvent | Toluene, Dioxane | Anhydrous, degassed, non-protic solvents are essential to prevent catalyst deactivation and side reactions. |
D. Mechanistic Visualization
The catalytic cycle for the Buchwald-Hartwig amination is depicted below.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Chloropyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 2-chloropyridine substrates. This guide is structured to provide researchers, chemists, and drug development professionals with actionable, field-proven insights to overcome common hurdles and optimize reaction outcomes. The inherent electronic properties of 2-chloropyridines present unique challenges, but with careful consideration of the catalytic system and reaction parameters, these versatile building blocks can be used effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Suzuki coupling of 2-chloropyridines, explaining the causality behind common experimental choices.
Q1: Why are Suzuki-Miyaura reactions with 2-chloropyridines notoriously difficult?
A1: The challenges stem from two primary factors:
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step of the catalytic cycle.[1][2] The strong carbon-chlorine bond requires a highly active palladium catalyst to break it efficiently.
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[3][4] This coordination can inhibit the catalyst by blocking the sites needed for the catalytic cycle to proceed, effectively poisoning the reaction.[5] This is particularly problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.
Q2: What is the precise role of the base, and how do I select the best one?
A2: The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role is to react with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻).[6][7] This anionic boronate is much more effective at transferring its organic group to the palladium complex during the transmetalation step.
For 2-chloropyridine couplings, the choice of base is critical to minimize a key side reaction: protodeboronation , where the boronic acid group is replaced by a hydrogen.[4]
-
Recommendation: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they have good solubility in common organic solvents (when paired with a small amount of water) and are strong enough to facilitate efficient boronate formation without promoting unwanted side reactions.[4][8] Weaker bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃) may be sufficient for more reactive systems but often lead to lower yields with challenging chlorides.[9]
Q3: How do I select an appropriate catalyst and ligand system for such an unreactive substrate?
A3: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for 2-chloropyridines due to the slow oxidative addition.[4] Success requires a more sophisticated catalytic system, specifically a palladium source paired with a specialized ligand.
-
Ligand Choice: The key is to use bulky, electron-rich phosphine ligands . These ligands accelerate both the oxidative addition and the final reductive elimination step.[1][10] They also help prevent catalyst deactivation. The most successful ligands for this chemistry are the Buchwald-type biarylphosphine ligands.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) are often more reliable. These pre-catalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[1][11]
Q4: Is a strictly inert atmosphere necessary for this reaction?
A4: Absolutely. The active Pd(0) catalyst is highly sensitive to oxygen.[12] Oxygen contamination can lead to the oxidation of the phosphine ligands and the formation of palladium black (inactive palladium). It also promotes the unwanted homocoupling of the boronic acid, which generates biaryl impurities that can be difficult to separate from the desired product.[4] Always ensure that solvents are thoroughly degassed and the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental failures in a question-and-answer format.
Problem 1: I'm getting very low to no yield of my desired product. Where do I start?
This is the most common issue and usually points to a fundamental problem with the reaction setup or the activity of the catalytic system.
-
First, verify your reagents and setup:
-
Inert Atmosphere: Was your solvent properly degassed? Was the reaction vessel thoroughly purged with argon or nitrogen? Any leaks in the system can kill the reaction.[12]
-
Reagent Purity: Is your boronic acid fresh? Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[12] Consider using a slight excess (1.2-1.5 equivalents) to compensate for any potential degradation.
-
-
Next, evaluate the catalytic system:
-
Inactive Catalyst/Ligand: Are you using a catalyst system known to be effective for aryl chlorides? A simple Pd(PPh₃)₄ system is likely insufficient.[4]
-
Troubleshooting Step: Switch to a more potent system. A combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos is a robust starting point.[1][4] For maximum reliability, use an air-stable palladium pre-catalyst like SPhos Pd G3 .
-
-
Finally, consider the reaction conditions:
Problem 2: My reaction works, but I see significant side products, mainly dehalogenated starting material and homocoupled boronic acid.
The presence of these byproducts points to specific competing reaction pathways that are outcompeting your desired coupling.
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronate.
-
Cause: The source of the hydride can be trace water, the solvent (especially alcohols or THF), or certain bases.
-
Solution: Ensure you are using anhydrous solvents. If the problem persists, choose a solvent less prone to acting as a hydride source, like dioxane or toluene.[4]
-
-
Homocoupling (Glaser-type coupling): This is the coupling of two boronic acid molecules to form a symmetrical biaryl.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[4][10]
-
Solution: This strongly indicates an issue with your inert atmosphere. Improve your degassing procedure (e.g., using a freeze-pump-thaw cycle for solvents) and ensure your reaction remains under a positive pressure of inert gas for the entire duration.[8] Using a high-purity palladium source also helps.[12]
-
Problem 3: The reaction starts but seems to stall, never reaching full conversion even after 24 hours.
A stalled reaction is often a sign of catalyst deactivation or an insufficiently active catalytic system for this challenging substrate.
-
Cause 1: Catalyst Deactivation: The pyridine nitrogen may be slowly poisoning your catalyst over the course of the reaction.[3][4]
-
Solution 1: Use a More Robust Ligand. Ligands like SPhos and XPhos are not only highly active but also create a bulky steric environment around the palladium center that can hinder the inhibitory coordination of the pyridine nitrogen.
-
Cause 2: Oxidative Addition is Too Slow. Your conditions may be borderline for activating the C-Cl bond.
-
Solution 2: Increase Reaction Temperature. If your solvent allows, increasing the temperature by 10-20 °C can significantly increase the rate of oxidative addition.[1]
-
Solution 3: Consider Microwave Synthesis. Microwave-assisted heating can dramatically reduce reaction times and drive sluggish reactions to completion by efficiently reaching higher temperatures.[13][14] A typical microwave protocol might run at 120-150 °C for only 15-60 minutes.
Visualized Workflows and Data
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle, highlighting the slow oxidative addition step for 2-chloropyridines.
Troubleshooting Flowchart: Low or No Yield
Caption: A decision tree for systematically diagnosing a failed Suzuki coupling reaction.
Data Tables for Optimization
Table 1: Recommended Catalyst Systems for 2-Chloropyridines
| Palladium Source | Recommended Ligand | Mol% (Pd) | Typical Use Case |
| Pd₂(dba)₃ | SPhos or XPhos | 1-2 mol% | Robust, general-purpose system for optimization.[4] |
| Pd(OAc)₂ | RuPhos | 2-3 mol% | Good for sterically hindered substrates.[10] |
| SPhos Pd G3/G4 | (None required) | 1-2 mol% | Air-stable pre-catalyst for high reproducibility.[1][10] |
| Pd(PPh₃)₄ | (None required) | 3-5 mol% | Not Recommended. Generally ineffective for chlorides.[4] |
Table 2: Base and Solvent Selection Guide
| Base | Recommended Solvent(s) | Temperature Range | Key Considerations |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 °C | Excellent general-purpose strong base. Finely powdered base improves reactivity.[4] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF | 80-120 °C | Higher solubility in organic solvents than K₃PO₄, can be beneficial in anhydrous systems.[8] |
| K₂CO₃ | 1,4-Dioxane/H₂O, ACN/H₂O | 80-100 °C | Weaker base; may result in lower yields or require longer reaction times.[9] |
| KF | THF | 50-65 °C | A mild base, sometimes used for base-sensitive substrates, but may be too weak for chlorides.[6][15] |
Optimized Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium compounds and organic solvents should be handled with appropriate personal protective equipment (PPE).
Protocol 1: General Screening Protocol for 2-Chloropyridine Suzuki Coupling
This protocol uses a robust, ligand-based system suitable for initial screening.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)
-
SPhos (2.2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[4]
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Protocol Using a Palladium Pre-catalyst
This protocol uses a modern, air-stable pre-catalyst for improved efficiency and reproducibility, especially for particularly challenging substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or on a Schlenk line, add the 2-chloropyridine, arylboronic acid, Cs₂CO₃, and SPhos Pd G3 pre-catalyst to a dry reaction vessel with a stir bar.
-
If not in a glovebox, seal the vessel and perform three vacuum/inert gas backfill cycles.
-
Add degassed toluene via syringe (~0.1 M).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with pre-catalysts are often faster, typically complete within 2-12 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 5-benzyl-2-chloropyridine
Welcome to the technical support guide for the synthesis of 5-benzyl-2-chloropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Instead of a generic protocol, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the lab. Our focus will be on the prevalent and powerful Negishi cross-coupling reaction, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental reaction pathway for synthesizing this compound via Negishi coupling, and what does the catalytic cycle look like?
Answer:
The Negishi cross-coupling is a transition metal-catalyzed reaction that joins an organozinc compound with an organohalide.[2][3] For the synthesis of this compound, a common and effective strategy involves the coupling of a benzylzinc reagent (e.g., benzylzinc chloride) with a di-halogenated pyridine, such as 2-chloro-5-bromopyridine. The higher reactivity of the C-Br bond compared to the C-Cl bond at the 2-position allows for selective coupling at the 5-position.
The reaction proceeds through a catalytic cycle involving a palladium(0) complex. Understanding this cycle is critical for diagnosing and troubleshooting side reactions.
The core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-chloro-5-bromopyridine.
-
Transmetalation: The benzyl group is transferred from the zinc reagent to the palladium center, displacing the bromide.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Q2: My crude NMR/GC-MS shows a significant peak corresponding to 1,2-diphenylethane (bibenzyl). What causes this homocoupling, and how can I minimize it?
Answer:
The formation of 1,2-diphenylethane, also known as bibenzyl, is a classic side reaction resulting from the homocoupling of your benzylzinc reagent. This occurs when two benzyl groups couple with each other instead of with the intended pyridyl halide.
Causality:
-
High Reagent Concentration/Reactivity: Highly concentrated or overly reactive organometallic reagents can favor homocoupling.
-
Catalyst Oxidation State: The presence of higher oxidation state palladium species or certain impurities can catalyze this undesired pathway.
-
Slow Oxidative Addition: If the oxidative addition of the pyridyl halide to the palladium center is slow, the catalyst may preferentially react with the more abundant organozinc reagent.
Troubleshooting Guide:
| Parameter | Problematic Condition | Recommended Solution |
| Stoichiometry | Large excess of benzylzinc reagent (>1.5 eq.) | Use a modest excess of the benzylzinc reagent (1.1–1.3 equivalents). Carefully control addition rate.[3] |
| Ligand Choice | Small, electron-poor ligands (e.g., PPh₃) | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These favor reductive elimination.[2] |
| Reaction Temperature | Elevated temperatures (>80 °C) | Run the reaction at a lower temperature (e.g., 25–65 °C). This can improve selectivity.[3] |
| Reagent Addition | Adding the pyridyl halide to the organozinc reagent | Add the organozinc reagent slowly to the solution containing the pyridyl halide and catalyst. |
Protocol for Minimizing Homocoupling:
-
Charge a flame-dried, inert-atmosphere flask with 2-chloro-5-bromopyridine, the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%) in anhydrous THF.
-
In a separate flask, prepare the benzylzinc chloride reagent.
-
Using a syringe pump, add the benzylzinc chloride solution to the reaction mixture over 1-2 hours at room temperature.
-
After the addition is complete, gently heat the reaction to 50-65 °C and monitor by TLC or GC-MS until the starting material is consumed.
Q3: I'm recovering a significant amount of my starting material, 2-chloro-5-bromopyridine, and seeing very low conversion to the product. What are the likely issues?
Answer:
Low or no conversion is one of the most common frustrations in cross-coupling reactions. The issue almost always traces back to an inactive catalyst or a poorly formed organometallic reagent.
Causality:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Improper handling or the use of old, degraded pre-catalysts will prevent the catalytic cycle from starting.
-
Poor Organozinc Reagent Quality: The formation of the organozinc reagent is highly dependent on the quality and activation of the zinc metal. If the zinc is not sufficiently activated, the transmetalation step will fail.[3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction conversion.
Protocol: Preparation of Activated Zinc and Benzylzinc Chloride
-
Materials:
-
Zinc dust (<10 micron)
-
1,2-Dibromoethane or Iodine (I₂)
-
Anhydrous THF
-
Benzyl chloride or benzyl bromide
-
-
Procedure:
-
To a flame-dried flask under argon, add zinc dust (1.5 equivalents).
-
Add anhydrous THF to cover the zinc.
-
Add a small amount of activator (e.g., 5 mol% 1,2-dibromoethane or a single crystal of I₂).
-
Gently heat the suspension with a heat gun until bubbling is observed, then allow it to cool. The zinc should appear shinier. This is now "activated zinc".
-
Slowly add a solution of benzyl chloride (1.1 equivalents) in anhydrous THF to the activated zinc suspension.
-
The reaction is exothermic. Stir at room temperature for 2-4 hours. The disappearance of the zinc dust and formation of a cloudy gray solution indicates the formation of the organozinc reagent.[3] Use this solution immediately in the subsequent coupling step.
-
Q4: How can I use routine analytical methods to distinguish the product from key side products during reaction monitoring?
Answer:
Effective reaction monitoring using TLC, GC-MS, and ¹H NMR is crucial for making informed decisions about when to stop the reaction and how to approach purification.
Analytical Data Summary (Illustrative):
| Compound | TLC Rf (20% EtOAc/Hexanes) | Relative GC Retention Time | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| 2-Chloro-5-bromopyridine (SM) | ~0.65 | Shortest | Aromatic protons in the 7.5-8.5 ppm range. |
| This compound (Product) | ~0.50 | Intermediate | Singlet ~4.0 ppm (CH₂); Distinct aromatic patterns for both rings. |
| 1,2-Diphenylethane (Homocoupled) | ~0.75 (streaky) | Longer | Singlet ~2.9 ppm (CH₂-CH₂); Single aromatic multiplet ~7.2-7.3 ppm. |
| 2-Chloropyridine (Reduced) | ~0.55 | Shorter | Characteristic pyridine proton signals, absence of benzyl and bromo signals.[4] |
Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and eluent composition and should be taken as relative guides.
By co-spotting the reaction mixture with the starting material on a TLC plate, you can clearly visualize the consumption of the starting material and the appearance of the product and byproducts. GC-MS is invaluable for confirming the mass of each component and achieving better separation for quantitative assessment.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloropyridines
Welcome to the technical support center for cross-coupling reactions involving 2-chloropyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome the unique challenges presented by these substrates. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why are 2-chloropyridines considered challenging substrates for cross-coupling reactions?
2-Chloropyridines present a dual challenge for catalytic cross-coupling.
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger than its C-Br and C-I counterparts. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle slower and more energetically demanding, requiring highly active catalyst systems.[1][2]
-
Catalyst Inhibition: The Lewis basic nitrogen atom at the 2-position can coordinate strongly to the palladium or nickel catalyst center.[1][3][4] This coordination can inhibit the catalyst's activity by blocking the sites needed for the catalytic cycle to proceed, or in some cases, lead to the formation of stable, catalytically inactive species.[5]
Q2: What is the general order of reactivity for halopyridines in palladium-catalyzed couplings?
The reactivity follows the trend of carbon-halogen bond strength, which is typical for most cross-coupling reactions. The general order is:
Iodo-pyridines > Bromo-pyridines / Pyridyl-triflates > Chloro-pyridines [1][6]
This is why conditions developed for iodo- or bromo-pyridines often fail or give low yields when applied directly to 2-chloropyridines, necessitating more specialized and active catalysts.
Q3: When should I choose a Palladium vs. a Nickel catalyst?
The choice depends heavily on the desired transformation and coupling partner.
-
Palladium is the workhorse for most C-C (Suzuki, Heck, Sonogashira) and C-N (Buchwald-Hartwig) bond formations. Modern palladium systems with specialized ligands have been developed that are highly effective for activating the C-Cl bond of 2-chloropyridines.[2][3]
-
Nickel is an excellent choice for forming C(sp²)-C(sp³) bonds, particularly in cross-electrophile couplings with alkyl halides where palladium systems may struggle.[7][8] Nickel catalysts can also be effective for reductive homocoupling reactions.[9] However, for some reactions like Suzuki-Miyaura, certain nickel-ligand combinations have been shown to form inactive complexes with 2-chloropyridine, hindering catalysis.[5][10]
Q4: How do I select the right ligand for my reaction?
The ligand is arguably the most critical component for successfully coupling 2-chloropyridines. Because the oxidative addition of the C-Cl bond is difficult, the ligand must be both electron-rich and sterically hindered (bulky) .
-
Electron-richness increases the electron density on the metal center, which promotes the oxidative addition step.
-
Steric bulk promotes the final reductive elimination step to release the product and also helps to generate a coordinatively unsaturated, highly active monoligated metal species.[2]
For palladium-catalyzed reactions, biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are the state-of-the-art and consistently outperform simpler ligands like triphenylphosphine (PPh₃).[1][2][3]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: Low or No Conversion
Q: My reaction with a 2-chloropyridine substrate is not working. What are the first things I should check?
When a reaction fails, it's crucial to systematically diagnose the potential points of failure. Low or no conversion is the most common issue, often stemming from an insufficiently active catalyst system or poor reaction setup.[2]
Initial Troubleshooting Steps:
-
Atmosphere Control: Palladium(0), the active catalytic species, is sensitive to oxygen.[1][2] Ensure you have thoroughly degassed your solvent(s) and maintained a strictly inert atmosphere (argon or nitrogen) throughout the setup and reaction time.
-
Reagent Quality:
-
Solvent: Use anhydrous, high-purity solvents. Water can interfere with the catalytic cycle and promote side reactions.[2]
-
Base: Ensure the base is pure and anhydrous. Some bases, like NaOtBu, can be hygroscopic.[2]
-
Boronic Acid (for Suzuki): Boronic acids can degrade over time, leading to protodeboronation.[1][4] Consider using a fresh bottle or switching to more stable boronic acid derivatives like pinacol esters.[4]
-
-
Catalyst System Integrity:
-
Precatalyst Choice: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable and efficient at generating the active Pd(0) species than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[1][2] You must use a bulky, electron-rich ligand. Refer to the specific reaction guides below for recommendations.
-
-
Reaction Temperature: Activating a C-Cl bond requires energy. These reactions often need elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition step.[2]
Problem: Side Reactions are Dominating
Q: I'm observing a significant amount of hydrodehalogenation (my 2-chloropyridine is turning into pyridine). How can I suppress this?
Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen. This side reaction often occurs when the desired reductive elimination step is slow, allowing competing pathways to take over.[2]
Strategies to Minimize Hydrodehalogenation:
-
Ensure Anhydrous Conditions: Trace water can be a proton source. Scrupulously dry all reagents and solvents.[2]
-
Check Base Purity: Some bases may contain impurities (e.g., hydroxides in NaOtBu) that can facilitate this side reaction. Use a high-purity base from a reliable supplier.[2]
-
Optimize Stoichiometry (for C-N/C-O couplings): Using a slight excess of the nucleophile (e.g., 1.2-1.5 equivalents of the amine) can help favor the desired coupling pathway over reduction.[2]
Q: My boronic acid is homocoupling (Suzuki) or my terminal alkyne is dimerizing (Sonogashira). What's happening?
Homocoupling of the coupling partner is a common side reaction, often exacerbated by the presence of oxygen.[1]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can facilitate homocoupling pathways.[1] Ensure your reaction mixture is thoroughly degassed and kept under a positive pressure of inert gas.
-
Use a Pd(0) Source Directly: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring conditions are suitable for the complete and rapid reduction of a Pd(II) precatalyst can help.[1]
-
Control Stoichiometry: In some cases, using a slight excess of the 2-chloropyridine can help ensure the transmetalation and cross-coupling pathway is favored over homocoupling of the partner reagent.
Problem: Regioselectivity
Q: I am using 2,4-dichloropyridine. How do I control which chlorine atom reacts?
Controlling regioselectivity is a significant challenge. Generally, the chlorine at the 2-position is more electronically activated due to its proximity to the ring nitrogen and will react preferentially in many cross-coupling reactions.[2]
-
Inherent Selectivity: For many standard Buchwald-Hartwig aminations, a C2:C4 selectivity of 20:1 to 50:1 can be achieved by controlling the reaction temperature.[11]
-
Ligand-Controlled Selectivity: Remarkably, selectivity can be inverted by ligand choice. While many systems favor C2, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote Suzuki coupling at the C4 position with high selectivity (~10:1).[12] Even more strikingly, ligand-free "Jeffery" conditions can push C4-selectivity to >99:1.[12] This demonstrates that you must consult the literature for specific substrate classes, as the "standard" reactivity may not always hold true.
Specific Reaction Guides & Protocols
Suzuki-Miyaura Coupling (C-C)
The Suzuki reaction is a powerful method for forming C-C bonds, but the coupling of 2-chloropyridines requires a highly active catalyst system.
Catalyst System Comparison
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Source |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [3] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [3] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [3] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-3 | [3] |
Note: Yields are representative and can vary based on the specific boronic acid used and purity of reagents.[3]
Recommended Protocol (Using XPhos Pd G3)
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the 2-chloropyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the XPhos Pd G3 precatalyst (1-2 mol%).[1][3]
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.[1][3]
-
Add degassed, anhydrous THF or toluene via syringe.[3]
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC, GC, or LC-MS.[1][3]
-
Upon completion (typically within 2-8 hours), cool the reaction to room temperature.[3]
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.[3]
-
Perform a standard aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.[1]
Buchwald-Hartwig Amination (C-N)
This reaction is essential for synthesizing pharmaceutically relevant arylamines. For 2-chloropyridines, success hinges on using a potent catalyst system capable of activating the C-Cl bond.[2]
Recommended Protocol
-
In a glovebox or under a flow of inert gas, add the 2-chloropyridine (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), and the corresponding biarylphosphine ligand (1.5-2x the Pd loading) to an oven-dried vial or flask.
-
Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane).[2]
-
Seal the vessel tightly and heat to 80-110 °C with vigorous stirring.[2]
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with water, then dilute with an organic solvent like ethyl acetate.
-
Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.
Sonogashira Coupling (C-C)
This reaction couples terminal alkynes with aryl halides. For 2-chloropyridines, which are less reactive, more forcing conditions or highly active catalysts are often required compared to their bromo or iodo analogs.[6]
Recommended Protocol (Copper-Free Conditions)
-
To an oven-dried Schlenk flask, add the 2-chloropyridine (1.0 equiv.), terminal alkyne (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., XPhos or P(t-Bu)₃, 4 mol%).[13]
-
Add a suitable base, such as Cs₂CO₃ or K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a degassed, anhydrous polar aprotic solvent like DMF or DMSO.[13]
-
Heat the reaction to 80-120 °C and monitor by TLC or GC.
-
After completion, cool the mixture, dilute with an organic solvent, and perform an aqueous workup. Purify by column chromatography.
Heck Coupling (C-C)
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[14] While less common for simple 2-chloropyridines due to their lower reactivity, it is feasible with activated alkenes and an appropriate catalyst system.[15]
Recommended Protocol
-
To a reaction vessel, add the 2-chloropyridine (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand, 4-10 mol%).[15]
-
Add a base, typically a hindered amine like triethylamine (Et₃N) or a carbonate like K₂CO₃ (2.0-3.0 equiv.).[15]
-
Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Degas the mixture and heat under an inert atmosphere to 100-140 °C.
-
Monitor the reaction. Upon completion, cool the mixture and perform a standard workup and purification.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. yufengchemicals.com [yufengchemicals.com]
- 16. Heck Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 5-Benzyl-2-Chloropyridine
Welcome to the technical support center for the synthesis of 5-benzyl-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically achieved through palladium- or nickel-catalyzed cross-coupling reactions, presents several challenges related to impurity formation. The most common methods involve the coupling of a benzyl organometallic reagent with a substituted chloropyridine. This guide will focus primarily on the widely used Kumada and Negishi cross-coupling reactions, addressing specific issues that can arise and providing robust solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: I am performing a Kumada coupling between benzylmagnesium chloride and 2,5-dichloropyridine, but my yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in Kumada couplings of this type often stem from several factors related to the catalyst, reagents, and reaction conditions.[1][2][3]
-
Catalyst Inactivity: The active Pd(0) or Ni(0) catalyst is sensitive to air and moisture.[1][2] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.
-
Grignard Reagent Quality: The quality of the benzylmagnesium chloride is paramount. It can degrade upon storage or if prepared from impure benzyl chloride. It's often best to use freshly prepared Grignard reagent. Titrate a small aliquot to determine its exact molarity before use.
-
Side Reactions: Homocoupling of the Grignard reagent to form bibenzyl is a common side reaction.[1][2] This can be minimized by slow, controlled addition of the Grignard reagent to the reaction mixture containing the catalyst and 2,5-dichloropyridine.
-
Reaction Temperature: While many Kumada couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of the desired cross-coupling relative to side reactions. However, excessive heat can promote decomposition.
Issue 2: Formation of Significant Amounts of 2-Benzyl-5-chloropyridine
Question: My reaction is producing a significant isomeric impurity, 2-benzyl-5-chloropyridine, which is difficult to separate from my target molecule. Why is this happening and how can I improve the regioselectivity?
Answer: The formation of 2-benzyl-5-chloropyridine indicates a lack of regioselectivity in the cross-coupling reaction. This is a known challenge when using substrates with multiple reactive sites.
-
Mechanism of Selectivity: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often the selectivity-determining step. The electronic and steric environment of the C-Cl bonds in 2,5-dichloropyridine influences their relative reactivity. The C2-Cl bond is generally more electron-deficient due to the inductive effect of the adjacent nitrogen atom, making it more susceptible to oxidative addition.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly influence regioselectivity. Bulky, electron-rich ligands can enhance selectivity for the C5 position by sterically hindering approach to the C2 position. Consider screening ligands such as XPhos or SPhos in a Negishi coupling, which often offers better selectivity.[4]
-
Reaction System: The Negishi coupling, which utilizes an organozinc reagent, often provides higher regioselectivity compared to the Kumada coupling.[4][5] Preparing benzylzinc chloride and coupling it with 2,5-dichloropyridine using a suitable palladium catalyst and ligand combination is a highly recommended alternative.
Issue 3: Presence of Over-Benzylation Product (2,5-Dibenzylpyridine)
Question: I am observing the formation of 2,5-dibenzylpyridine as a major byproduct. How can I suppress this over-reaction?
Answer: The formation of 2,5-dibenzylpyridine is a classic example of a sequential reaction where the desired product, this compound, reacts further with the benzyl organometallic reagent.
-
Stoichiometry Control: The most critical factor is the stoichiometry of the benzyl organometallic reagent. Use a slight excess (e.g., 1.05-1.1 equivalents) relative to the 2,5-dichloropyridine. A large excess will drive the reaction towards the dibenzylated product.
-
Reaction Time and Temperature: Monitor the reaction progress closely by TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly. Prolonged reaction times, especially at elevated temperatures, will favor the formation of the over-benzylated product.
-
Slow Addition: Adding the benzyl Grignard or benzylzinc reagent slowly to the reaction mixture helps to maintain a low instantaneous concentration, thereby minimizing the rate of the second coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally better for this synthesis: Kumada or Negishi?
A1: While both can be effective, the Negishi coupling often provides superior results in terms of yield and selectivity for this particular transformation.[4][5] Organozinc reagents are generally more tolerant of functional groups and can lead to cleaner reactions with fewer side products compared to the more reactive Grignard reagents used in Kumada couplings.[6][7]
Q2: What is the role of the phosphine ligand in the palladium catalyst?
A2: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Electron-rich and sterically bulky ligands, such as Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), can accelerate the rate-limiting reductive elimination step and improve the overall efficiency of the catalytic cycle.[4]
Q3: How can I effectively purify this compound from the common impurities?
A3: Purification is typically achieved by column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.
-
Bibenzyl: Being non-polar, bibenzyl will elute first.
-
This compound and 2-Benzyl-5-chloropyridine: These isomers often have very similar polarities and can be challenging to separate. A shallow solvent gradient and a long chromatography column can improve resolution.
-
2,5-Dibenzylpyridine: This product is generally less polar than the desired product and will elute before it.
Q4: What are the best analytical methods to assess the purity of my final product?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including starting materials, homocoupled byproducts, and isomeric products.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the main component and detecting less volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any isomeric impurities. The proton and carbon chemical shifts will be distinct for the 5-benzyl and 2-benzyl isomers.
Visualizing the Process
Key Reaction Pathway and Impurity Formation
The following diagram illustrates the desired Negishi coupling reaction to form this compound and the competing pathways leading to common impurities.
Caption: Negishi coupling pathway and common impurity formation routes.
Experimental Protocols
Protocol 1: Optimized Negishi Coupling for this compound Synthesis
This protocol is provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2,5-Dichloropyridine
-
Benzylzinc chloride (0.5 M in THF)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged flask, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.025 eq).
-
Add anhydrous THF, followed by 2,5-dichloropyridine (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the solution of benzylzinc chloride (1.1 eq) via syringe over 30 minutes.
-
Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Summary
The following table provides a comparative overview of typical outcomes from different synthetic approaches.
| Reaction Type | Catalyst/Ligand System | Typical Yield | Selectivity (5-benzyl:2-benzyl) | Key Challenge |
| Kumada | PdCl₂(dppf) | 40-60% | ~5:1 | Low selectivity, homocoupling[1][3] |
| Negishi | Pd₂(dba)₃ / XPhos | 75-90% | >20:1 | Requires pre-formation of organozinc[4][5] |
| Suzuki | Pd(OAc)₂ / SPhos | 60-75% | ~10:1 | Potential for protodeboronation[8][9] |
References
- 1. Kumada Coupling | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
preventing decomposition of 5-benzyl-2-chloropyridine during reactions
Technical Support Center: 5-Benzyl-2-chloropyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable intermediate in chemical synthesis. We will address common challenges related to its stability and provide field-proven strategies to prevent its decomposition during reactions, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental stability characteristics and recommended storage conditions for this compound?
This compound is a solid compound that is generally stable under standard laboratory conditions.[1] However, its stability can be compromised by exposure to heat, light, strong acids, and oxidizing agents.[2] The 2-chloro-substituted pyridine ring is susceptible to nucleophilic attack, while the benzylic C-H bonds are prone to oxidation.
Recommended Storage:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Keep in a tightly sealed container to protect from moisture and air.[2]
Q2: What are the primary decomposition pathways I should be aware of when using this compound in a reaction?
Understanding potential decomposition routes is critical for troubleshooting and prevention. The two primary areas of instability are the C-Cl bond on the pyridine ring and the benzylic methylene (-CH₂-) bridge.
-
Hydrodechlorination: Under certain catalytic conditions, particularly with palladium catalysts and a hydrogen source (e.g., trace water, solvent), the chloro group can be replaced by a hydrogen atom, yielding 5-benzylpyridine as a byproduct.
-
Benzylic Oxidation: The methylene bridge is susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen, which can lead to the formation of 5-(benzoyl)-2-chloropyridine.
-
Base-Mediated Degradation: Strong bases, commonly used in cross-coupling reactions, can deprotonate the benzylic position, forming an anion that may undergo side reactions. Furthermore, strong bases can promote decomposition of sensitive heteroaromatic rings, which can, in turn, poison the catalyst.[3]
-
Thermal Decomposition: At high temperatures, the benzyl group itself can undergo fragmentation.[4] While the temperatures for radical decomposition are typically very high, prolonged heating during reactions can contribute to gradual degradation.
Troubleshooting Guide: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are common applications for this compound. However, these reactions often employ conditions (strong base, high temperature) that can promote decomposition.
Scenario: "I am attempting a Buchwald-Hartwig amination with this compound and a primary aliphatic amine, but I'm getting low yield and multiple byproducts."
This is a common issue arising from the sensitivity of the substrate to standard amination conditions. Let's break down the likely causes and solutions.
Potential Cause #1: Base-Induced Decomposition
-
The "Why": Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective for C-N coupling but can be too harsh for sensitive substrates. They can deprotonate the benzylic protons or attack the pyridine ring, leading to substrate degradation and the formation of catalyst-poisoning species.[3] This is a known issue with electron-rich, five- and six-membered heteroaryl halides.
-
The Solution: Employ Milder Bases. The key is to use a base strong enough to facilitate the catalytic cycle but mild enough to leave the substrate intact.
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).
-
Rationale: These inorganic bases have lower pKa values and are less nucleophilic, reducing the likelihood of side reactions. For particularly sensitive applications requiring homogeneous conditions, a non-nucleophilic organic base like 1,8-diazabicycloundec-7-ene (DBU) can be explored.[5]
-
Potential Cause #2: Thermal Instability
-
The "Why": Many standard cross-coupling protocols call for high temperatures (e.g., >100 °C in toluene or dioxane) to drive the reaction. However, prolonged exposure to high heat can cause thermal degradation of this compound, leading to byproduct formation. When heated to decomposition, 2-chloropyridine can emit toxic fumes, indicating molecular breakdown.[6][7]
-
The Solution: Optimize Temperature and Ligand Choice. Modern palladium catalysis often allows for reactions at lower temperatures.
-
Temperature Screening: Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. Only increase the temperature if the reaction is sluggish.
-
High-Activity Ligands: The choice of phosphine ligand is critical. Modern, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) can dramatically accelerate the rate-limiting reductive elimination step. This increased catalytic activity often allows for reactions to be run at lower temperatures and with lower catalyst loadings, minimizing thermal decomposition.[8]
-
Data Summary: Recommended vs. Harsh Conditions for Buchwald-Hartwig Amination
| Parameter | Harsh Conditions (High Decomposition Risk) | Optimized Conditions (Promotes Stability) | Rationale |
| Base | Sodium tert-butoxide (NaOt-Bu) | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | Milder bases prevent substrate degradation and catalyst poisoning.[3] |
| Temperature | 100-110 °C | 70-90 °C | Minimizes thermal decomposition of the benzyl moiety and C-Cl bond.[7] |
| Ligand | Older generation (e.g., PPh₃, BINAP) | Buchwald Biarylphosphine Ligands (e.g., XPhos, RuPhos) | High activity enables lower temperatures and catalyst loadings.[8][9] |
| Atmosphere | Inadequate degassing | Rigorous degassing (e.g., 3x vacuum/backfill cycles) | Prevents oxidation at the benzylic position. |
Diagrams for Experimental Workflow & Troubleshooting
The following diagrams illustrate key decision-making processes for optimizing your reactions and troubleshooting decomposition issues.
Caption: Troubleshooting flowchart for decomposition issues.
Caption: Common decomposition pathways for the substrate.
Experimental Protocol: Stability-Optimized Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N coupling of this compound with a generic primary aliphatic amine, incorporating the principles discussed above.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2 equiv)
-
[Pd₂(dba)₃] (1 mol%)
-
XPhos (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration relative to substrate)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, cesium carbonate, [Pd₂(dba)₃], and XPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the aliphatic amine.
-
Reaction: Place the sealed vessel in a preheated oil bath at 85 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired N-alkyl-5-benzylpyridin-2-amine.
This protocol minimizes decomposition by using a mild base (Cs₂CO₃), a highly active catalyst system (Pd/XPhos), and a moderate temperature, ensuring a higher yield of the desired product.[8][9]
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
analytical methods for the characterization of 5-benzyl-2-chloropyridine
An In-Depth Comparative Guide to the Analytical Characterization of 5-Benzyl-2-chloropyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of synthetic intermediates is a cornerstone of scientific rigor and regulatory compliance. This compound (C₁₂H₁₀ClN, M.W. 203.67 g/mol ) is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and structural integrity directly impact the outcome of subsequent synthetic steps, the quality of the final active pharmaceutical ingredient (API), and the reliability of biological data.
This guide provides a comprehensive comparison of the primary analytical methodologies for the complete characterization of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, present representative data, and offer detailed, field-proven protocols to ensure trustworthy and reproducible results.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can fully characterize a compound. A robust analytical workflow relies on the orthogonal application of multiple methods, each providing a unique and complementary piece of the puzzle. For this compound, this involves confirming the molecular structure, verifying the molecular weight, quantifying its purity, and identifying potential process-related impurities.
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the gold standard for unambiguous structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Expertise & Experience: For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR confirms the presence and relative number of protons on the pyridine and benzyl rings, while ¹³C NMR identifies all unique carbon environments. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for this type of non-polar aromatic compound, as it provides excellent solubility without interfering proton signals.[2]
Predicted ¹H and ¹³C NMR Data
Based on spectral data from analogous structures like 2-(4-chlorobenzyl)pyridine and 2-chloropyridine, we can predict the approximate chemical shifts (ppm) for this compound.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment (¹H) | Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H-6 (Pyridine) | ~8.3 | d | ~2.4 | 1H |
| H-4 (Pyridine) | ~7.5 | dd | ~8.0, 2.4 | 1H |
| H-3 (Pyridine) | ~7.2 | d | ~8.0 | 1H |
| Phenyl (Benzyl) | 7.2-7.4 | m | - | 5H |
| Methylene (-CH₂-) | ~4.0 | s | - | 2H |
| Assignment (¹³C) | Predicted Shift (ppm) | |||
| C-2 (Pyridine, C-Cl) | ~150 | |||
| C-6 (Pyridine) | ~148 | |||
| C-5 (Pyridine, C-CH₂) | ~139 | |||
| C-ipso (Benzyl) | ~138 | |||
| C-4 (Pyridine) | ~137 | |||
| C-ortho/meta/para (Benzyl) | 126-129 | |||
| C-3 (Pyridine) | ~123 | |||
| Methylene (-CH₂-) | ~38 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
¹H Acquisition: Use a standard pulse program. Acquire at least 16 scans.
-
¹³C Acquisition: Use a proton-decoupled pulse program. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2] Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and coupling constants.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
MS is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides separation and identification in a single run.
Expertise & Experience: Electron Ionization (EI) at a standard 70 eV is the most common ionization method for GC-MS.[2] We expect to see a clear molecular ion peak ([M]⁺). Due to the natural abundance of the ³⁷Cl isotope, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1, which is a characteristic signature for a monochlorinated compound. The most prominent peak in the spectrum is often the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by the cleavage of the benzyl group, a hallmark fragmentation for benzyl-substituted compounds.[2]
Table 2: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z (mass-to-charge) | Predicted Assignment | Significance |
| 203 / 205 | [M]⁺ (C₁₂H₁₀ClN) | Molecular ion peak cluster (3:1 ratio) |
| 168 | [M - Cl]⁺ | Loss of chlorine radical |
| 127 | [M - C₆H₅]⁺ | Loss of phenyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A low-to-mid polarity capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: 250°C, split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound. Analyze its mass spectrum to confirm the molecular ion cluster and characteristic fragmentation pattern. Compare the spectrum against a reference library if available.
Chromatographic Methods: Assessing Purity and Quantifying Impurities
Chromatography is the workhorse for determining the purity of a compound and for detecting and quantifying any impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable, and the choice often depends on the nature of potential impurities and available instrumentation.
Caption: Decision tree for selecting the appropriate analytical method.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is highly versatile and is the preferred method for non-volatile or thermally unstable impurities. A reversed-phase method with UV detection is the logical starting point.
Expertise & Experience: A C18 stationary phase is the standard choice for separating moderately polar aromatic compounds.[6] The mobile phase, a mixture of acetonitrile and water (or a buffer), provides the necessary polarity to elute the compound with good peak shape. UV detection is effective because the pyridine and benzyl chromophores absorb strongly in the UV region (typically 220-260 nm).[6][7]
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). A small amount of acid like phosphoric or formic acid (0.1%) can be added to the water to improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile phase.
-
Standard: Prepare a stock solution of a reference standard of this compound (~1 mg/mL) in diluent. Prepare working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).
-
Sample: Prepare the sample to be tested at a concentration of ~0.5 mg/mL in diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis (Purity): Perform an area percent calculation. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
B. Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is an excellent alternative for purity analysis, especially for detecting volatile impurities that may be present from the synthesis, such as unreacted 2-chloropyridine or residual solvents like toluene.[9][10]
Expertise & Experience: The GC-FID method offers high sensitivity and robustness for volatile organic compounds. The conditions used for GC-MS can be directly adapted, substituting the MS with an FID. FID is a universal detector for hydrocarbons and provides a response that is proportional to the mass of carbon, making it suitable for area percent purity calculations without needing individual response factors for structurally similar impurities.
Experimental Protocol: GC-FID
-
Instrumentation: A Gas Chromatograph with an FID detector.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.32 mm ID, 0.5 µm film thickness).[10]
-
Carrier Gas: Helium or Nitrogen at ~1.5 mL/min.
-
Injector: 250°C, split mode (e.g., 50:1).
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
Detector: FID at 280°C.
-
-
Sample Preparation: Prepare a solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis (Purity): As with HPLC, calculate the area percentage to determine purity.
Method Comparison Summary
Table 3: Comparison of Primary Analytical Methods
| Method | Primary Application | Information Provided | Sensitivity | Throughput |
| ¹H / ¹³C NMR | Structural Elucidation & Confirmation | Atomic connectivity, chemical environment | Low (mg scale) | Low |
| GC-MS | Identification & Impurity ID | Molecular weight, fragmentation, separation of volatiles | High (pg-ng) | Moderate |
| HPLC-UV | Purity Assessment & Quantification | Purity, separation of non-volatiles | Moderate (ng-µg) | High |
| GC-FID | Purity Assessment & Volatile Impurities | Purity, quantification of volatiles | High (pg-ng) | High |
Conclusion
The rigorous characterization of this compound requires a synergistic approach. NMR spectroscopy serves as the definitive tool for structural confirmation. Mass spectrometry validates the molecular weight and provides structural clues through fragmentation. Finally, high-throughput chromatographic techniques like HPLC-UV and GC-FID are indispensable for accurately determining purity and quantifying process-related impurities. By judiciously applying these methods as outlined in this guide, researchers and drug development professionals can ensure the quality, consistency, and reliability of their work, building a solid foundation for successful research and development outcomes.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Chlorobenzyl)pyridine(4350-41-8) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, 2-halopyridines are indispensable building blocks. Their utility stems from the ability to undergo a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. The choice between a 2-chloropyridine and a 2-bromopyridine can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two key substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data and mechanistic insights to inform your experimental design.
The Decisive Step: Oxidative Addition
The generally accepted reactivity trend for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining step for many of these transformations: the oxidative addition of the halopyridine to the palladium(0) catalyst. The weaker C-Br bond (approximately 276 kJ/mol) is more readily cleaved than the stronger C-Cl bond (around 339 kJ/mol), leading to a faster oxidative addition for 2-bromopyridines.[1]
However, the story is more nuanced for 2-halopyridines compared to their carbocyclic aryl halide counterparts. The presence of the pyridine nitrogen atom introduces a unique electronic and coordinating environment that can influence the mechanism of oxidative addition. Computational studies suggest that for 2-halopyridines, the oxidative addition can proceed through a nucleophilic displacement-type mechanism, where the pyridine nitrogen stabilizes the transition state.[2] This is in contrast to the often-proposed concerted mechanism for other aryl halides.[2][3] This mechanistic divergence underscores the importance of considering the specific electronic nature of the heteroaryl halide when designing cross-coupling reactions.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling is a stalwart for C-C bond formation. When comparing 2-chloro- and 2-bromopyridines, the inherent reactivity difference is readily apparent. 2-Bromopyridines are generally more reactive and can often be coupled under milder conditions with lower catalyst loadings.
A direct comparison of the Suzuki-Miyaura coupling of 2-chloropyridine and 2-bromopyridine with phenylboronic acid under microwave irradiation highlights this difference. While 2-bromopyridine provides a higher yield, 2-chloropyridine can still be a viable substrate, albeit with potentially lower efficiency under the same conditions.[4]
Comparative Data: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 150 (Microwave) | 10 min | 70 | [4] |
| 2-Chloropyridine | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 150 (Microwave) | 10 min | 58 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The reactivity trend of 2-bromo- > 2-chloropyridines holds true in this transformation as well. The higher reactivity of the C-Br bond allows for coupling to occur under milder conditions, often at lower temperatures and with shorter reaction times compared to the analogous 2-chloropyridine.
Illustrative Data: Sonogashira Coupling of 2-Halopyridines
Experimental Protocol: Sonogashira Coupling of a 2-Aminobromopyridine
This is a representative protocol that can be adapted for other 2-bromopyridines.
Materials:
-
2-Amino-3-bromopyridine
-
Terminal alkyne
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.
-
Add DMF and stir for 30 minutes.
-
Add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv), followed by triethylamine (as both base and solvent).
-
Heat the reaction mixture to 100°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Logical Relationship in Substrate Choice for Cross-Coupling
Caption: Decision workflow for selecting between 2-chloro- and 2-bromopyridines.
Conclusion: A Strategic Choice
The choice between a 2-chloropyridine and a 2-bromopyridine in cross-coupling reactions is a strategic one, balancing reactivity with cost and availability. 2-Bromopyridines are the more reactive partners, often leading to higher yields under milder conditions, which can be advantageous for sensitive substrates or when reaction time is a critical factor. However, 2-chloropyridines are typically more cost-effective and readily available, making them attractive for large-scale synthesis. With the continuous development of highly active catalyst systems, the reactivity gap between chloro and bromo substrates is narrowing, expanding the utility of 2-chloropyridines in cross-coupling reactions. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic strategies for the efficient construction of complex pyridine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. Computational analysis of R–X oxidative addition to Pd nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 5-Benzyl-2-Chloropyridine Derivatives
Prepared by a Senior Application Scientist, this guide offers an in-depth analysis of 5-benzyl-2-chloropyridine derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document synthesizes current research to provide a comparative overview of their biological activities, focusing on antimicrobial and anticancer applications, supported by experimental data and methodological insights.
Introduction: The this compound Scaffold
The this compound core structure, with the empirical formula C₁₂H₁₀ClN, combines two crucial pharmacophores: a pyridine ring and a benzyl group. Pyridine and its derivatives are pervasive in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their ability to engage in various biological interactions.[1] The addition of a benzyl group often enhances lipophilicity and can introduce critical steric and electronic features that modulate binding to biological targets. This guide explores how modifications to this foundational scaffold influence its biological efficacy, providing a comparative analysis for researchers in drug discovery and development.
Antimicrobial Activity: A Promising Frontier
The rise of multi-drug resistant pathogens necessitates the discovery of novel antimicrobial agents.[2] Heterocyclic compounds, particularly those containing nitrogen, are a rich source of such candidates. Pyridine derivatives have been extensively studied and have shown a broad spectrum of antimicrobial activities.[3][4]
Comparative Efficacy and Structure-Activity Relationship (SAR)
While direct studies on the parent this compound are limited, research on structurally related analogues provides critical insights into their antimicrobial potential. A study on 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones, which feature a benzyl group at the 5-position, demonstrated significant activity. The nature of the substituent on the benzylidene ring was found to be a key determinant of efficacy, with certain derivatives showing potent activity against Staphylococcus aureus and the pathogenic yeast Cryptococcus neoformans.[2]
Similarly, studies on other chloropyridine derivatives have established a clear link between structure and activity. For instance, a series of Schiff bases derived from 2-amino-4-chloropyridine showed that specific aldehyde substitutions resulted in significant activity against both Gram-positive and Gram-negative bacteria.[5] Another study involving 5-chloro-2-(cyanoacetamido)pyridines found that hybridization with a pyrazole moiety yielded a compound with potent activity against Escherichia coli and Staphylococcus aureus, with 100% inhibition observed for the latter.[6]
These findings collectively suggest that the 2-chloro and 5-benzyl substitutions on the pyridine ring are favorable for antimicrobial action. The chlorine atom acts as a strong electron-withdrawing group, potentially influencing the molecule's interaction with microbial targets, while the benzyl group can be modified to optimize hydrophobic and steric interactions within the target's binding site.
Data Summary: Antimicrobial Activity
| Compound Class/Derivative | Target Organism(s) | Key Findings (MIC or Inhibition %) | Reference |
| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | S. aureus, C. neoformans | Active, with efficacy dependent on benzylidene substituent. | [2] |
| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | E. coli, S. aureus | 92.3% inhibition (E. coli), 100% inhibition (S. aureus). | [6] |
| Pyridine-connected 2H-thiopyran derivatives | Candida albicans | MIC as low as 0.25 µg/mL for the most active compound. | [3] |
| 2-amino-4-chloropyridine Schiff bases | Various bacteria and fungi | Certain derivatives showed significant activity against tested strains. | [5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for quantifying the antimicrobial efficacy of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate using the broth as the diluent. A range of concentrations is prepared to span the expected MIC.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Screening
Caption: A typical workflow for antimicrobial drug discovery.
Anticancer (Antiproliferative) Activity: Targeting Uncontrolled Cell Growth
Pyridine-based molecules are well-represented among clinically approved anticancer drugs, acting on a variety of targets including kinases and tubulin.[7] The this compound scaffold serves as a valuable starting point for the design of new antiproliferative agents.
Comparative Efficacy and Structure-Activity Relationship (SAR)
Research into related thieno[2,3-b]pyridines provides a compelling case for the anticancer potential of this class. In one study, analogues featuring a benzoyl or a secondary benzyl alcohol tether at the 5-position were synthesized and evaluated against HCT116 (colon) and MDA-MB-231 (breast) cancer cell lines.[8][9]
Several key SAR insights emerged:
-
Tether Functional Group: Compounds with a benzyl alcohol tether were consistently more potent than their benzoyl counterparts, suggesting the hydrogen-bonding capability of the hydroxyl group is critical for activity.[8]
-
Aryl Ring Substitution: The substitution pattern on an adjacent aryl ring was crucial. Compounds bearing 2,3-dichloro or 2,3-dibromo substitutions demonstrated the greatest antiproliferative activity, with the most potent molecules exhibiting IC₅₀ concentrations in the nanomolar range (25-50 nM).[9]
-
Methoxy Groups: The presence of a para-methoxy group on the benzyl ring often improved activity, a finding consistent with other studies on related heterocyclic systems.[8]
Another study on N-benzylbenzimidazole linked pyrimidines found that the presence of electron-releasing groups on the phenyl ring enhanced anticancer activity against the MDA-MB-231 cell line.[10] This highlights the electronic tunability of the benzyl moiety in optimizing biological response. These compounds are proposed to act by interfering with phospholipid metabolism, among other cellular processes.[9]
Data Summary: Antiproliferative Activity (IC₅₀)
| Compound Series | R₁ (Western Ring) | R₂ (Eastern Ring) | HCT116 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) | Reference |
| 5-Benzoyl-thieno[2,3-b]pyridines | p-OMe | 2,3-di-Br | 120 | 130 | [8] |
| 5-Benzoyl-thieno[2,3-b]pyridines | p-OMe | 2,3-di-Cl | 200 | 350 | [8] |
| 5-Benzylhydroxy-thieno[2,3-b]pyridines | H | 2-Me, 3-Cl | 25 | 40 | [9] |
| 5-Benzylhydroxy-thieno[2,3-b]pyridines | H | 2-Me, 3-Br | 35 | 50 | [9] |
| N-benzylbenzimidazole-pyrimidine | - | 4-OCH₃ | - | 39,600 (39.6 µM) | [10] |
Experimental Protocol: ³H-Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis, a direct indicator of cell proliferation.
-
Cell Culture: Cancer cells (e.g., HCT116) are seeded into 96-well plates and allowed to adhere overnight in a complete growth medium.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are incubated for a specified period (e.g., 48 hours).
-
Radiolabeling: ³H-thymidine (a radioactive DNA precursor) is added to each well, and the cells are incubated for an additional period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized DNA.
-
Cell Harvesting: The cells are harvested onto a filter mat using a cell harvester, which lyses the cells and traps the DNA (containing the incorporated ³H-thymidine) on the filter.
-
Scintillation Counting: The filter mat is dried, and a scintillant is added. The radioactivity on the filter, which is proportional to the amount of DNA synthesis, is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. IC₅₀ values are calculated from the dose-response curves.
Anticancer Drug Screening and Development
Caption: A streamlined workflow for anticancer agent evaluation.
Other Biological Activities: Enzyme Inhibition
Beyond antimicrobial and anticancer effects, pyridine derivatives are known to inhibit various enzymes. A notable example is the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. A study on compounds structurally related to the this compound core found that 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was a highly potent and selective AChE inhibitor with an IC₅₀ of 5.7 nM.[11] The benzyl group was a key component of this pharmacophore, highlighting its versatility. This suggests that derivatives of this compound could be explored as inhibitors for a range of enzymatic targets by modifying the substituents on both the pyridine and benzyl rings.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The evidence from structurally related compounds strongly supports its potential in yielding potent antimicrobial and anticancer agents. The key to unlocking this potential lies in systematic structure-activity relationship studies. Future research should focus on synthesizing and screening a focused library of this compound derivatives, exploring a diverse range of substituents on the benzyl ring and considering replacements for the chloro group to modulate electronic properties and target specificity. Such efforts are poised to generate next-generation lead compounds for tackling critical challenges in infectious diseases and oncology.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 8. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Validation
Abstract
The substituted pyridine motif is a cornerstone of modern chemical sciences, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of these heterocyclic scaffolds is of paramount importance. This in-depth technical guide provides a comparative analysis of classical and contemporary synthetic routes to substituted pyridines. We will move beyond a simple recitation of methods to a critical evaluation of their performance, supported by experimental data and detailed, validated protocols. This guide is designed to empower researchers to make informed, strategic decisions in the laboratory, ensuring the chosen synthetic route is optimally aligned with the target molecule's complexity, desired substitution pattern, and functional group tolerance.
Introduction: The Enduring Significance of the Pyridine Ring
The prevalence of the pyridine scaffold in a vast array of bioactive molecules underscores the continuous need for robust and versatile synthetic methodologies. From the calcium channel blocker Nifedipine to the anti-ulcer drug Omeprazole, the pyridine ring's unique electronic properties and ability to engage in critical biological interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. The development of novel pyridine derivatives is a key strategy in the pursuit of new therapeutic agents and advanced materials. This guide will provide a comparative overview of some of the most significant synthetic strategies, both classical and modern, for the construction of substituted pyridines.
Classical Cyclization Strategies: The Bedrock of Pyridine Synthesis
For over a century, a handful of named reactions have formed the foundation of pyridine synthesis. These multicomponent reactions are prized for their ability to construct the pyridine core from simple, acyclic precursors in a single, convergent step.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a workhorse for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1]
Mechanism Insight: The reaction proceeds through a series of condensations and cyclizations. Key intermediates include an enamine, formed from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring. The final aromatization to the pyridine is driven by the formation of the stable aromatic system.
Advantages:
-
High convergence, building complexity in a single step.
-
Readily available and inexpensive starting materials.
-
Well-established and extensively studied.
Limitations:
-
Typically produces symmetrically substituted pyridines.
-
The initial product is a dihydropyridine, requiring a separate oxidation step.
-
Classical conditions can be harsh, with long reaction times and modest yields.[1]
Visualizing the Hantzsch Synthesis Workflow
Caption: General workflow of the Hantzsch pyridine synthesis.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a highly versatile route to 2,4,6-trisubstituted pyridines.[2] This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[2]
Mechanism Insight: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then participates in a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia, followed by dehydration to furnish the aromatic pyridine ring.[2]
Advantages:
-
Excellent for the synthesis of 2,4,6-trisubstituted pyridines.
-
Tolerates a wide range of functional groups on both coupling partners.
-
Generally proceeds in high yields under relatively mild conditions.[3]
Limitations:
-
Requires the pre-synthesis of the α-pyridinium methyl ketone salt.
-
Less suited for the synthesis of other substitution patterns.
Visualizing the Kröhnke Synthesis Mechanism
Caption: Mechanistic pathway of the Kröhnke pyridine synthesis.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[4][5] The reaction proceeds via an aminodiene intermediate which, upon heating, undergoes cyclodehydration.[4]
Mechanism Insight: The initial step is a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate must then undergo a heat-induced E/Z isomerization to allow for a subsequent cyclodehydration reaction, which furnishes the final pyridine product.[4]
Advantages:
-
Provides access to a specific and useful substitution pattern.
-
The use of ynones directly leads to the aromatic pyridine without an oxidation step.[4]
Limitations:
-
Often requires high temperatures for the cyclodehydration step.[4]
-
The aminodiene intermediate may need to be isolated and purified, making it a two-step process.[4]
-
Enamines can be unstable and may need to be generated in situ.[6]
The Guareschi-Thorpe Pyridine Synthesis
This method is particularly useful for the synthesis of 2-pyridones (2-hydroxypyridines). It involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[7]
Mechanism Insight: The reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl and cyanoacetamide. This is followed by an intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring system.
Advantages:
-
Direct route to highly functionalized 2-pyridones.
-
Recent modifications have introduced greener reaction conditions, such as using water as a solvent.[8]
Limitations:
-
Primarily limited to the synthesis of 2-pyridone derivatives.
-
The classical conditions can be harsh.
Modern Synthetic Approaches: Expanding the Pyridine Synthesis Toolkit
While classical methods remain invaluable, modern organic synthesis has introduced a range of new strategies for constructing the pyridine ring, often with improved efficiency, selectivity, and functional group tolerance.
Transition-Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of substituted pyridines, offering novel pathways and milder reaction conditions. Rhodium(III)-catalyzed reactions, for instance, can construct pyridines from readily available α,β-unsaturated oximes and alkynes under mild conditions.[9][10] These methods often proceed via C-H activation and annulation pathways, providing access to a diverse array of substitution patterns that can be challenging to achieve with classical methods.[11]
Advantages:
-
High efficiency and atom economy.
-
Often proceeds under mild reaction conditions.
-
Can provide complementary regioselectivity to classical methods.
Limitations:
-
Catalyst cost and sensitivity can be a concern.
-
Substrate scope can be limited by the specific catalytic system.
Comparative Performance Data
To provide a clear, objective comparison, the following table summarizes key performance metrics for the discussed synthetic routes. The data is compiled from the literature and represents typical outcomes.
| Synthetic Route | Typical Substitution Pattern | Key Starting Materials | Reaction Conditions | Typical Yields (%) | Key Advantages |
| Hantzsch Synthesis | Symmetrical 2,6-dialkyl-3,5-dicarbalkoxy-4-aryl | Aldehyde, β-ketoester, ammonia | Reflux, often for several hours | 60-90 (after oxidation)[1][12] | Convergent, inexpensive starting materials |
| Kröhnke Synthesis | 2,4,6-Trisubstituted | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetate | Reflux in acetic acid or methanol | 70-95[2][3] | High yields, good functional group tolerance |
| Bohlmann-Rahtz Synthesis | 2,3,6-Trisubstituted | Enamine, ethynylketone | High temperatures for cyclization | 50-85[4][6] | Direct aromatization, unique substitution pattern |
| Guareschi-Thorpe Synthesis | 2-Pyridones | Cyanoacetamide, 1,3-dicarbonyl | Basic conditions, heating | 70-90[8][13] | Direct synthesis of 2-pyridones |
| Rh(III)-Catalyzed Synthesis | Polysubstituted (varied) | α,β-Unsaturated oxime, alkyne | Mild temperatures, Rh catalyst | 60-95[9][10] | High efficiency, broad substrate scope, novel regioselectivity |
Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions for the synthesis of representative substituted pyridines.
Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a representative Hantzsch synthesis using conventional heating.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).[14]
-
Add 20 mL of ethanol to the flask.[14]
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[14]
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.[12]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[12]
-
The crude 1,4-dihydropyridine can be purified by recrystallization from ethanol.[12]
-
For aromatization, the dihydropyridine can be dissolved in glacial acetic acid and treated with a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) with heating.
Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol details the synthesis of a classic Kröhnke product.[13]
Part A: Synthesis of N-phenacylpyridinium bromide
-
Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of diethyl ether.
-
To this solution, add pyridine (0.87 mL, 11 mmol) dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[2]
Part B: Synthesis of 2,4,6-Triphenylpyridine
-
In a round-bottom flask, dissolve the N-phenacylpyridinium bromide (from Part A) and chalcone (2.08 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Add ammonium acetate (6.17 g, 80 mmol) to the mixture.
-
Reflux the reaction mixture for 4 hours.[13]
-
Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.[2]
Conclusion and Future Perspectives
The synthesis of substituted pyridines remains a vibrant and evolving area of chemical research. While classical methods such as the Hantzsch and Kröhnke syntheses provide robust and reliable pathways to a wide array of pyridine derivatives, modern transition-metal-catalyzed approaches offer powerful alternatives with distinct advantages in terms of efficiency, selectivity, and functional group tolerance. The choice of synthetic strategy should be guided by a careful consideration of the target molecule's substitution pattern, the availability of starting materials, and the desired reaction conditions. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the synthetic chemist's toolbox for constructing this vital heterocyclic scaffold will undoubtedly continue to expand, enabling the creation of novel molecules with significant potential in medicine and materials science.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 9. Pyridine synthesis from oximes and alkynesviarhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
alternatives to 5-benzyl-2-chloropyridine in organic synthesis
An Organic Chemist's Guide to Synthetic Alternatives for 5-benzyl-2-chloropyridine
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The benzylpyridine moiety, in particular, is a privileged scaffold found in a multitude of biologically active compounds. While this compound can serve as a direct precursor for introducing nucleophiles at the 2-position, a sophisticated synthetic chemist must consider a broader array of strategies to optimize for yield, cost, scalability, and environmental impact.
This guide provides a comparative analysis of the primary synthetic alternatives to the use of pre-functionalized 2-chloropyridines, focusing on the synthesis of 2-amino-5-benzylpyridine as a representative target. We will dissect two macro-level strategies: the classical approach involving pre-functionalized pyridines and the more contemporary, atom-economical approach of late-stage C-H functionalization.
Retrosynthetic Analysis: Two Paths to a Common Goal
The choice of synthetic strategy often begins with a retrosynthetic analysis. For a target like 2-amino-5-benzylpyridine, we can envision two primary disconnection points, leading to fundamentally different forward syntheses.
Caption: Retrosynthetic analysis of 2-amino-5-benzylpyridine.
This guide will explore the practical implementation of these two strategies, providing experimental insights and comparative data to inform your synthetic planning.
Strategy 1: Late-Stage C-H Functionalization
The direct functionalization of a C-H bond is an elegant and increasingly powerful strategy that avoids the need for pre-installed leaving groups, thereby reducing step count and improving atom economy. For the synthesis of 2-amino-5-benzylpyridine, this would involve the direct amination of 3-benzylpyridine.
Mechanism and Advantages
Transition-metal-catalyzed C-H amination often proceeds through a concerted metalation-deprotonation mechanism or via the formation of a metal-nitrenoid intermediate. The primary advantage of this approach is the use of a readily available starting material (3-benzylpyridine) and the elimination of halogenated intermediates. However, challenges can include regioselectivity and the need for specialized catalysts or directing groups.
Representative Protocol: Palladium-Catalyzed C-H Amination
While direct C-H amination of pyridines can be challenging, related C-H functionalizations provide a proof of concept. The following protocol is adapted from methodologies developed for direct C-H arylation, which follows a similar mechanistic pathway.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add 3-benzylpyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and a suitable ligand such as Xantphos (0.1 mmol).
-
Add K₂CO₃ (2.0 mmol) as the base and toluene (5 mL) as the solvent.
-
The tube is evacuated and backfilled with argon three times.
-
The appropriate amine source (e.g., a protected amine or an amine equivalent, 1.2 mmol) is added.
-
The reaction mixture is heated to 110 °C for 24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Strategy 2: Synthesis from Pre-Functionalized Pyridines
This classical approach relies on the use of a pyridine ring pre-functionalized with a leaving group at the 2-position. The benzyl moiety is typically installed via a cross-coupling reaction, and the 2-amino group is then introduced either through nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction.
A. The SNAr Approach with 2-Chloropyridines
This method directly utilizes a substrate like this compound. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.
Experimental Protocol: SNAr Amination
-
In a sealed tube, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMF or NMP (5 mL).
-
Add the desired amine (e.g., ammonia in a suitable form, or a primary/secondary amine, 1.5 mmol) and a non-nucleophilic base like NaH or K₂CO₃ (2.0 mmol).
-
The reaction is heated to a temperature between 80-150 °C, depending on the nucleophilicity of the amine and the reactivity of the substrate.
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography or recrystallization.
B. The Cross-Coupling Approach: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and often more general alternative to SNAr. This approach allows for a wider range of amine coupling partners and can be performed at lower temperatures. A key consideration in this strategy is the choice of the leaving group on the pyridine ring.
Caption: Workflow for the cross-coupling approach.
The choice of leaving group (X = Cl, Br, OTs) has significant implications for catalyst selection, reaction kinetics, and cost.
Comparative Data for Buchwald-Hartwig Amination
| Leaving Group (X) | Relative Reactivity | Typical Catalyst System | Cost of Starting Material | Key Advantages |
| -Cl | Lowest | Pd₂(dba)₃ / bulky phosphine ligand (e.g., XPhos, SPhos) | Lowest | Low cost of starting material. |
| -Br | Intermediate | Pd(OAc)₂ / BINAP or other standard phosphine ligands | Moderate | Good balance of reactivity and cost. |
| -OTs | Highest | Similar to bromides, often more reactive | Highest | High reactivity, allowing for lower catalyst loading and milder conditions. |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 2-halopyridine substrate (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add an anhydrous solvent, such as toluene or dioxane (5 mL).
-
The mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is cooled, diluted with ethyl acetate, and filtered through Celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Comparative Analysis of Synthetic Strategies
| Strategy | Atom Economy | Substrate Scope | Cost | Scalability | Key Considerations |
| C-H Functionalization | Excellent | Can be limited, regioselectivity is a key challenge. | Potentially low (uses simple starting materials). | Can be challenging due to catalyst costs and sensitivity. | Requires catalyst development and optimization. |
| SNAr | Good | Generally limited to electron-deficient systems and strong nucleophiles. | Low to moderate. | Generally good. | Can require harsh conditions (high temperatures). |
| Cross-Coupling | Good | Very broad, a wide range of amines can be used. | Moderate to high (catalyst and ligand costs). | Generally good, with robust catalyst systems available. | Requires careful exclusion of air and moisture. |
Conclusion
The choice of a synthetic route to 2-functionalized benzylpyridines is a multi-faceted decision.
-
For cost-effective, large-scale synthesis where the amine is a strong nucleophile , the classical SNAr on a 2-chloropyridine remains a viable and industrially relevant option.
-
For medicinal chemistry applications requiring broad substrate scope and mild conditions , palladium-catalyzed cross-coupling is often the method of choice. The use of 2-bromopyridines typically offers the best compromise between reactivity and cost.
-
Looking towards the future of sustainable chemistry , direct C-H functionalization presents the most elegant and atom-economical approach, though it may require more significant initial investment in reaction development.
A thorough understanding of these alternatives allows the modern synthetic chemist to move beyond a single, pre-determined precursor like this compound and select the optimal strategy for the specific scientific and economic goals of their project.
A Comparative Guide to Purity Assessment of 5-benzyl-2-chloropyridine: A Methodological Deep Dive into HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 5-benzyl-2-chloropyridine is a cornerstone of quality control and regulatory compliance. The choice of analytical methodology is pivotal, directly impacting the accuracy, sensitivity, and overall reliability of the purity assessment. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity profiling of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate technique for your analytical needs.
Understanding the Analyte: this compound
Before delving into methodology, a fundamental understanding of the analyte's physicochemical properties is crucial for informed method development. This compound possesses a moderately polar pyridine ring, a nonpolar benzyl group, and a chloro substituent. Its molecular weight is 203.67 g/mol . Based on its structure, we can infer the following:
-
Polarity: The molecule has both polar (pyridine nitrogen) and non-polar (benzyl ring) characteristics, making it amenable to reversed-phase HPLC.
-
Volatility and Thermal Stability: The presence of the benzyl group suggests a relatively high boiling point, but it should be sufficiently volatile for GC analysis. However, the thermal stability of benzylpyridines needs to be considered to prevent degradation in the GC inlet.[1]
-
Solubility: It is expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane, which are frequently used in both HPLC and GC sample preparation.[2]
-
UV Absorbance: The aromatic rings in the structure indicate that it will have strong UV absorbance, making UV detection in HPLC a viable option.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a powerful and versatile technique for separating and quantifying components in a mixture.[3][4][5] It is particularly well-suited for non-volatile or thermally labile compounds, which may be prevalent as impurities in the synthesis of this compound.
Rationale for HPLC in Purity Assessment
The primary advantage of HPLC in this context is its ability to analyze a wide range of potential impurities, including starting materials, intermediates, by-products, and degradation products, without the requirement of volatility.[6][7] Given that the synthesis of this compound likely involves multi-step reactions, the impurity profile could be complex and include compounds with varying polarities and volatilities.
Experimental Protocol: HPLC-UV Method for Purity Assessment
This protocol is designed as a starting point for the method development and validation process, adhering to principles outlined in ICH guidelines.[8][9][10][11][12]
1. Instrumentation and Columns:
-
HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD) is recommended.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to its versatility in separating moderately polar compounds.
2. Mobile Phase and Gradient Elution:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
3. Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water
-
Sample Concentration: 1.0 mg/mL
-
Procedure: Accurately weigh and dissolve the this compound sample in the diluent. Filter through a 0.45 µm syringe filter before injection.
4. Detection:
-
Wavelength: 254 nm (A DAD can be used to scan for the optimal wavelength and check for peak purity).
5. Data Analysis and System Suitability:
-
System Suitability: As per USP <621>, inject a standard solution multiple times to check for parameters like retention time reproducibility (%RSD < 1.0%), peak area reproducibility (%RSD < 2.0%), tailing factor (0.8 - 1.5), and theoretical plates (>2000).[13][14][15][16][17]
-
Purity Calculation: Use the area percent method to estimate the purity of the main peak relative to all other detected impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Analysis
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds.[3][6] It offers high resolution and the mass spectrometer provides structural information, aiding in the definitive identification of impurities.
Rationale for GC-MS in Purity Assessment
GC-MS is particularly adept at detecting and quantifying volatile impurities such as residual solvents and volatile by-products from the synthesis.[7] For this compound, this could include unreacted starting materials like benzyl chloride or 2-chloropyridine.
Experimental Protocol: GC-MS Method for Purity Assessment
This protocol is a starting point and should be optimized and validated according to ICH guidelines.[8][9][10][11][12]
1. Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (Note: Thermal stability of the analyte should be evaluated; a lower temperature may be necessary).[1][18]
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Scan Range: 40-450 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
4. Sample Preparation:
-
Solvent: Dichloromethane or a suitable high-purity solvent.
-
Sample Concentration: 1.0 mg/mL.
-
Procedure: Dissolve the sample in the chosen solvent and inject directly into the GC-MS.
5. Data Analysis:
-
Identification: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by running a standard of this compound. The fragmentation pattern will be key to identification.[19][20][21][22][23]
-
Purity Calculation: Use the area percent method from the total ion chromatogram (TIC).
Anticipated Impurity Profile
A robust purity assessment method must be capable of separating the main compound from its potential impurities. Based on a plausible synthetic route, such as the reaction of a benzyl Grignard reagent with 2-chloropyridine or a palladium-catalyzed cross-coupling reaction, the following impurities could be anticipated:
-
Starting Materials: Unreacted 2-chloropyridine and benzyl chloride/bromide.
-
Homocoupling Products: Biphenyl and 2,2'-bipyridine.
-
Isomers: Positional isomers such as 3-benzyl-2-chloropyridine or 4-benzyl-2-chloropyridine.
-
Over-benzylation Products: Dibenzyl-chloropyridines.
-
Degradation Products: Oxidation or hydrolysis products.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS | Rationale for this compound |
| Analyte Scope | Wide range of compounds, including non-volatile and thermally labile.[3][6] | Volatile and thermally stable compounds.[6] | HPLC is superior for a comprehensive profile, as some potential impurities may not be volatile. |
| Separation Efficiency | Good to excellent. | Excellent, with high-resolution capillary columns. | GC-MS offers higher resolution for volatile components. |
| Detection | UV, DAD, MS, etc. DAD provides peak purity information. | Primarily MS, which gives structural information.[6] | GC-MS provides more definitive identification of unknown volatile impurities. |
| Sensitivity | High, depending on the detector. | Very high, especially with selected ion monitoring (SIM). | Both techniques offer excellent sensitivity for trace impurity detection. |
| Sample Preparation | Generally simple dissolution and filtration. | Simple dissolution, but derivatization may be needed for non-volatile compounds. | Both are straightforward for this analyte. |
| Potential for Degradation | Low, as analysis is at or near ambient temperature. | Possible thermal degradation in the injector port.[1][18] | HPLC is safer in this regard, though GC conditions can be optimized to minimize degradation. |
| Quantitation | Highly accurate and precise with external standards. | Accurate, but can be affected by matrix effects. | Both can be validated for accurate quantitation. |
Visualizing the Workflow
HPLC Purity Assessment Workflow
Caption: Workflow for purity assessment of this compound by HPLC.
GC-MS Purity Assessment Workflow
Caption: Workflow for purity assessment of this compound by GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own strengths. The choice between them, or the decision to use them orthogonally, depends on the specific analytical goals.
-
For routine quality control and the analysis of a broad range of potential non-volatile impurities, HPLC with UV/DAD detection is the recommended primary technique. Its robustness, versatility, and the ability to assess peak purity make it ideal for release testing and stability studies.
-
GC-MS is an invaluable complementary technique, particularly for the definitive identification and quantification of volatile and semi-volatile impurities, such as residual starting materials and solvents. Its high separation efficiency and the structural information provided by mass spectrometry are crucial for a comprehensive impurity profile.
For a complete and rigorous purity assessment, especially during process development and for regulatory submissions, a dual-method approach utilizing both HPLC and GC-MS is advised. This ensures that the full spectrum of potential impurities, from non-volatile by-products to residual solvents, is accurately detected and quantified, ultimately guaranteeing the quality and safety of the final product.
References
- 1. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. usp.org [usp.org]
- 14. uspbpep.com [uspbpep.com]
- 15. Chromatography [usp.org]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. jcsp.org.pk [jcsp.org.pk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to the Metabolic Stability of 5-Benzyl-2-Chloropyridine Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A candidate with optimal metabolic stability is more likely to achieve the desired pharmacokinetic profile, ensuring sustained therapeutic exposure and minimizing the risk of toxic metabolite formation. This guide offers an in-depth investigation into the metabolic stability of 5-benzyl-2-chloropyridine derivatives, a scaffold of increasing interest in medicinal chemistry. We will provide a comparative analysis with alternative heterocyclic systems, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during the lead optimization process.
The Pivotal Role of Metabolic Stability in Drug Design
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by a suite of enzymes, most notably the Cytochrome P450 (CYP) superfamily and aldehyde oxidases (AO).[1][2] These enzymes, predominantly located in the liver, are responsible for the biotransformation of xenobiotics, often rendering them more hydrophilic for easier excretion.[3] However, rapid metabolism can lead to low bioavailability and a short duration of action, necessitating higher or more frequent dosing.[4] Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity. Therefore, a thorough understanding and strategic optimization of metabolic stability are paramount.
This guide will focus on in vitro methodologies, which serve as the cornerstone for early-stage assessment of metabolic fate.[2] We will delve into the practical and theoretical aspects of two primary assays: the liver microsomal stability assay and the hepatocyte stability assay.
Understanding the Metabolic Landscape of Pyridine-Containing Compounds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5] Its nitrogen atom can influence a molecule's physicochemical properties, such as basicity and solubility, and can also serve as a key interaction point with biological targets. However, the pyridine nucleus is also susceptible to metabolic modification. The metabolic stability of pyridine derivatives can be significantly influenced by the nature and position of their substituents.[6]
Generally, electron-deficient heterocyclic rings, like pyridine, tend to be less prone to oxidative metabolism by CYP enzymes compared to electron-rich rings.[7] The introduction of a nitrogen atom into an aromatic system typically lowers the energy of the highest occupied molecular orbital (HOMO), making it less susceptible to oxidation.[7]
For the this compound scaffold, several metabolic pathways can be anticipated:
-
Oxidation of the Pyridine Ring: The pyridine nitrogen can undergo N-oxidation.[8] The aromatic carbons are also susceptible to hydroxylation, particularly at positions that are electronically activated.
-
Metabolism of the Benzyl Group: The benzyl moiety is a common site for hydroxylation on the phenyl ring or at the benzylic carbon.
-
Metabolism of the Chloro-Substituent: The chlorine atom can influence the electronic properties of the pyridine ring, potentially affecting the sites of metabolism. While the C-Cl bond is generally stable, displacement by nucleophiles like glutathione can occur, representing a Phase II metabolic pathway.[9]
-
Role of Aldehyde Oxidase (AO): In addition to CYPs, AO plays a significant role in the metabolism of N-heterocycles.[1][10] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[10] For 2-substituted pyridines, AO-mediated metabolism can be a relevant clearance pathway.
Comparative In Vitro Metabolic Stability Assessment
To provide a practical context, we will compare the metabolic stability of a hypothetical this compound derivative with other structurally related compounds. The following data is illustrative and compiled from various literature sources to highlight key structure-metabolism relationships.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Structure | Key Structural Features | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Enzymes |
| This compound (Hypothetical) | This compound | Benzyl and Chloro substituents on Pyridine | Predicted Moderate | Predicted Moderate | CYP3A4, AO |
| Rupatadine | Rupatadine | Tetrahydropyridine ring | 3.2 | 517 | CYPs |
| Saturated Rupatadine Analog | Saturated Rupatadine Analog | Saturated azabicycloheptane ring | 35.7 | 47 | CYPs |
| 4-Phenylpyridine | 4-Phenylpyridine | Phenyl substituent on Pyridine | > 60 | < 10 | CYPs |
| 2-Chloropyridine | 2-Chloropyridine | Chloro substituent on Pyridine | Variable | Variable | CYPs, GST |
Data for Rupatadine and its saturated analog are from a study on saturated pyridine mimetics, highlighting how ring saturation can dramatically improve metabolic stability.[11] Data for 4-phenylpyridine and 2-chloropyridine are representative values from the literature, intended for broad comparison.
Key Insights from the Comparison:
-
Impact of Ring Saturation: The stark difference in metabolic stability between Rupatadine and its saturated analog underscores a powerful strategy for mitigating metabolism. The removal of aromaticity in the heterocyclic ring can significantly reduce its susceptibility to oxidative metabolism.[11]
-
Influence of Substituents: The metabolic fate of the hypothetical this compound will be a composite of the metabolic liabilities of its constituent parts. The benzyl group is a known "soft spot" for metabolism, while the 2-chloro-pyridine moiety has its own metabolic pathways.
-
Comparator Selection: The choice of comparator compounds is crucial. Here, we've included a marketed drug with a related heterocyclic core (Rupatadine), a bioisosteric replacement to demonstrate a specific optimization strategy, and simpler substituted pyridines to understand the contribution of individual functionalities.
Experimental Protocols for In Vitro Metabolic Stability Assessment
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the two most common in vitro metabolic stability assays.
I. Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery, primarily for assessing Phase I metabolic stability mediated by enzymes like CYPs.[12]
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and an appropriate internal standard.
-
Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with a known concentration of an internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount) .
-
II. Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more physiologically relevant model, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[13]
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol:
-
Reagent and Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5-1.0 x 106 viable cells/mL) in pre-warmed incubation medium.
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Add the test compound to the wells to achieve the final desired concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points, collect aliquots from the incubation wells.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described for the microsomal stability assay (vortex, centrifuge).
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate t1/2 and CLint as described for the microsomal assay.
-
For hepatocytes, CLint is typically expressed as µL/min/106 cells: CLint = (0.693 / t1/2) x (incubation volume / number of cells) .
-
Causality Behind Experimental Choices and Self-Validating Systems
The choice between microsomes and hepatocytes depends on the stage of drug discovery and the specific questions being asked. Microsomes are excellent for high-throughput screening of Phase I metabolism, while hepatocytes provide a more comprehensive picture that includes Phase II metabolism and transport.[14]
A self-validating system is crucial for data integrity. This includes:
-
Positive Controls: Including compounds with known metabolic profiles (e.g., high, medium, and low clearance) in each assay run to ensure the metabolic competency of the liver fractions or cells.
-
Negative Controls: Incubations without the NADPH regenerating system (for microsomes) or with heat-inactivated cells can help identify non-enzymatic degradation.
-
Internal Standards: The use of a suitable internal standard corrects for variations in sample processing and instrument response.
Conclusion and Future Directions
The metabolic stability of this compound derivatives is a multifaceted parameter influenced by the interplay of its structural components. This guide has provided a framework for understanding and experimentally assessing this critical property. By employing robust in vitro assays and making judicious comparisons with relevant alternative scaffolds, researchers can effectively guide the optimization of this promising class of compounds.
Future work should focus on generating specific metabolic stability data for a focused library of this compound analogs to build a quantitative structure-activity relationship (QSAR) model.[15] This would enable the in silico prediction of metabolic stability for novel derivatives, further accelerating the drug discovery process. Additionally, metabolite identification studies are crucial to pinpoint the exact sites of metabolic liability, allowing for targeted chemical modifications to enhance stability while preserving desired pharmacological activity.
References
- 1. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
- 14. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Benzyl-2-chloropyridine: A Comprehensive Guide for Laboratory Professionals
An imperative for research, pharmaceutical, and drug development laboratories is the safe handling and disposal of chemical compounds. This guide provides a detailed protocol for the proper disposal of 5-Benzyl-2-chloropyridine, ensuring the safety of personnel and the protection of our environment.
This compound is a halogenated organic compound utilized in various chemical syntheses. Its pyridine-based structure and chloro-substituent necessitate specific disposal procedures to mitigate potential hazards. Improper disposal can lead to environmental contamination and pose risks to human health. This document, therefore, serves as an essential operational and safety directive.
I. Hazard Identification and Risk Assessment
Key Hazards:
-
Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Ingestion may cause nausea, vomiting, and abdominal pain.[2] Inhalation can lead to respiratory irritation, headaches, and dizziness.[2][3]
-
Irritation: The compound is likely to be a skin and eye irritant.[1][4] Direct contact can cause inflammation and, in some cases, chemical burns.[3]
-
Environmental Impact: As a chlorinated organic compound, this compound is potentially toxic to aquatic life and should not be released into the environment.[5][6] Halogenated organic compounds are subject to specific environmental regulations.[7][8]
-
Combustibility: While not highly flammable, it is a combustible solid.[9] Hazardous decomposition products, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas, can be produced in a fire.[10][11]
Incompatible Materials:
II. Personal Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is non-negotiable when handling this compound waste.
Mandatory PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[2][13]
-
Eye Protection: Tight-sealing safety goggles or a face shield must be worn.[10][14]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][14] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[10][14]
Workplace Safety:
-
An eyewash station and safety shower must be readily accessible.[12][14]
-
Avoid eating, drinking, or smoking in areas where the chemical is handled.[3][12]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from collection to final disposal by a licensed service.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[13][17]
-
Halogenated Organic Waste Stream: This compound must be segregated as a halogenated organic waste .[18] Do not mix with non-halogenated organic waste streams.[18]
-
Incompatible Waste: Do not mix with incompatible materials such as strong acids or oxidizing agents in the same waste container.[19]
2. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".[17][20]
-
The label should also indicate the associated hazards (e.g., Toxic, Irritant).[21]
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][12]
-
The storage area should be a designated satellite accumulation area with secondary containment.[19][20]
4. Spill Management:
-
Minor Spills: In the event of a small spill, evacuate non-essential personnel and remove all ignition sources.[12] Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[12][13] Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[13][16]
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[22]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's licensed chemical waste disposal service.[16][23]
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[1][19] The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[19][24]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow.
Caption: Decision tree for segregating this compound waste.
Caption: High-level overview of the disposal process for this compound.
Quantitative Data Summary
While specific data for this compound is limited, the table below summarizes relevant information for the parent compound, 2-chloropyridine, which informs the necessary handling and disposal precautions.
| Property | Value (for 2-Chloropyridine) | Reference |
| Molecular Formula | C5H4ClN | [11] |
| Flash Point | 68 °C (154 °F) - closed cup | [11] |
| Boiling Point | 170 °C | [11] |
| Water Solubility | Sparingly soluble | [22] |
| Incompatible Materials | Strong oxidizing agents, strong acids, peroxides | [10][11] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Hydrogen chloride gas, Phosgene | [10][11] |
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. nj.gov [nj.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. santos.com [santos.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. benchchem.com [benchchem.com]
- 14. media.laballey.com [media.laballey.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. ptb.de [ptb.de]
- 18. bucknell.edu [bucknell.edu]
- 19. danielshealth.com [danielshealth.com]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. acewaste.com.au [acewaste.com.au]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. fishersci.com [fishersci.com]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
